molecular formula C6H7Cl2N3 B1603224 4-Chloropicolinimidamide hydrochloride CAS No. 688753-58-4

4-Chloropicolinimidamide hydrochloride

Cat. No.: B1603224
CAS No.: 688753-58-4
M. Wt: 192.04 g/mol
InChI Key: HESAARZNMYTITM-UHFFFAOYSA-N
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Description

4-Chloropicolinimidamide hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2N3 and its molecular weight is 192.04 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloropicolinimidamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloropicolinimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloropicolinimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESAARZNMYTITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619346
Record name 4-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688753-58-4
Record name 4-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyridine-2-carboximidamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloropicolinimidamide Hydrochloride (CAS 688753-58-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloropicolinimidamide hydrochloride, a key building block in medicinal chemistry. Recognizing the scarcity of publicly available data on this specific compound, this document synthesizes information from chemical supplier databases and extrapolates from closely related analogues to offer a robust resource for researchers. This guide is structured to provide not just data, but also the scientific reasoning behind the presented information, empowering researchers to make informed decisions in their work.

Core Molecular Attributes and Physicochemical Properties

4-Chloropicolinimidamide hydrochloride is a substituted picolinimidamide, a class of compounds recognized for their utility as intermediates in the synthesis of biologically active molecules.[1][2] The presence of a chlorine atom on the pyridine ring and the imidamide functional group are key features that dictate its reactivity and potential applications in drug discovery.[2]

Structural and Chemical Identity
PropertyValueSource
CAS Number 688753-58-4[3]
Molecular Formula C₆H₇Cl₂N₃[3]
Molecular Weight 192.05 g/mol [3]
Synonyms 4-chloropyridine-2-carboximidamide hydrochloride[3]

Molecular Structure Diagram

Caption: Chemical structure of 4-Chloropicolinimidamide hydrochloride.

Predicted and Comparative Physicochemical Data
PropertyPredicted/Comparative ValueRationale/Source
Melting Point Expected to be >150 °C (with decomposition)Comparison with related structures like 4-chloropyridine-2-carbonyl chloride hydrochloride[4] and 4-chlorobenzene-1-carboximidamide hydrochloride.[5]
Solubility Soluble in water; likely soluble in polar protic solvents like methanol and ethanol; limited solubility in nonpolar organic solvents.The hydrochloride salt form generally confers aqueous solubility.[6] General solvent properties suggest solubility in polar solvents.[7]
Appearance Likely a white to off-white crystalline solid.Based on the appearance of similar hydrochloride salts of organic compounds.[6]

Synthesis and Reactivity

Plausible Synthetic Route

A definitive, published synthesis protocol for 4-Chloropicolinimidamide hydrochloride is not available. However, a plausible and common method for the synthesis of amidines is the Pinner reaction. This would involve the reaction of 4-chloro-2-cyanopyridine with an alcohol (e.g., ethanol) in the presence of hydrogen chloride gas to form the corresponding imidate ester hydrochloride. Subsequent treatment of the imidate with ammonia would yield the desired 4-Chloropicolinimidamide hydrochloride.

Pinner Reaction Workflow

Pinner_Reaction start 4-Chloro-2-cyanopyridine reagent1 + HCl (gas) + Ethanol intermediate Formation of Imidate Ester Hydrochloride Intermediate reagent1->intermediate Step 1: Pinner Reaction reagent2 + Ammonia (NH₃) product 4-Chloropicolinimidamide Hydrochloride reagent2->product Step 2: Ammonolysis

Caption: Proposed synthetic workflow via the Pinner reaction.

Reactivity Profile

The reactivity of 4-Chloropicolinimidamide hydrochloride is governed by the imidamide group and the chloro-substituted pyridine ring.

  • Imidamide Group: This functional group can undergo hydrolysis, especially under acidic or basic conditions, to the corresponding amide (4-chloropicolinamide). It can also serve as a precursor for the synthesis of various heterocyclic systems, such as triazoles or imidazoles, by reacting with appropriate bifunctional reagents.

  • 4-Chloro Substituent: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups at the 4-position, making it a versatile intermediate for creating a library of analogues for structure-activity relationship (SAR) studies.[2]

Handling, Storage, and Stability

Safe Handling Procedures

Based on the hazard information for similar compounds, 4-Chloropicolinimidamide hydrochloride should be handled with care in a well-ventilated area or fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

  • In case of exposure:

    • Ingestion: If swallowed, seek medical attention.[8]

    • Skin contact: Wash with plenty of water.[8]

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

Storage and Stability
  • Storage Conditions: Store in a dry, well-ventilated place at room temperature. Keep the container tightly sealed.[8]

  • Stability: While specific stability data is unavailable, hydrochloride salts of organic bases are generally more stable than the corresponding free bases. Stability studies should be conducted according to ICH guidelines to determine the retest period or shelf life under defined storage conditions.[9][10] A typical stability study would involve storing the compound under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions and analyzing for purity and degradation products at specified time points.[9]

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity and purity of 4-Chloropicolinimidamide hydrochloride.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.[11][12]

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring and the amine protons of the imidamide group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the chlorine and imidamide groups. The amine protons are expected to be broad and may exchange with D₂O.
¹³C NMR Resonances for the six carbon atoms in the molecule. The carbon attached to the chlorine and the carbons of the imidamide and pyridine ring will have characteristic chemical shifts.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (or a protonated molecule [M+H]⁺ in ESI-MS) corresponding to the mass of the free base (C₆H₆ClN₃). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (around 3100-3500 cm⁻¹), C=N stretching (around 1640-1690 cm⁻¹), and C-Cl stretching.
Chromatographic Purity Assessment

A stability-indicating high-performance liquid chromatography (HPLC) method is the standard for determining the purity of pharmaceutical intermediates.[13]

Generic HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) A Column Selection (e.g., C18) B Mobile Phase Optimization (Acetonitrile/Water/Buffer) A->B C Detector Wavelength Selection (UV-Vis) B->C D Flow Rate & Temperature Optimization C->D E Specificity D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H

Caption: Workflow for developing a validated HPLC purity method.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer.[13] The method would need to be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[14]

Applications in Research and Drug Discovery

4-Chloropicolinimidamide hydrochloride is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery.[1] The presence of multiple reactive sites allows for its elaboration into a diverse range of compounds.

  • Scaffold for Library Synthesis: The chloro-substituted pyridine core is a common motif in many biologically active compounds. The imidamide group can be used to construct various five- and six-membered heterocyclic rings.

  • Potential Biological Activity: While no specific biological activity has been reported for this compound, related N-aryl picolinimidamides have been investigated for their potential as carbonic anhydrase inhibitors. Additionally, other imidazoline derivatives have shown a range of biological activities.[15] The structural alerts within 4-Chloropicolinimidamide hydrochloride suggest that it could be a starting point for the discovery of novel therapeutic agents.

Conclusion and Future Outlook

4-Chloropicolinimidamide hydrochloride is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While there is a notable lack of detailed, publicly available experimental data for this specific compound, this guide provides a solid foundation for researchers by synthesizing available information and drawing logical comparisons with related molecules. As the demand for novel chemical entities in drug discovery continues to grow, it is anticipated that the utility of such versatile building blocks will become more widely recognized and documented in the scientific literature. Researchers are encouraged to perform their own characterization and stability studies to fully understand the properties of this compound for their specific applications.

References

  • Year 2024 In-Use stability testing FAQ. (2024). Retrieved from [Link]

  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). PMC. Retrieved from [Link]

  • 4-Chloropicolinimidamide hydrochloride. (n.d.). 001CHEMICAL. Retrieved from [Link]

  • Stability Studies. (n.d.). Coriolis Pharma. Retrieved from [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... (n.d.). ResearchGate. Retrieved from [Link]

  • The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. (n.d.). Retrieved from [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. Retrieved from [Link]

  • Metabolite Spectrum Accession: CHI00250n. (n.d.). Crop Metabolome. Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved from [Link]

  • New Insights on Biological Activities, Chemical Compositions, and Classifications of Marine Actinomycetes Antifouling Agents. (n.d.). PMC. Retrieved from [Link]

  • Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions. (n.d.). Retrieved from [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997). Retrieved from [Link]

  • 4-Chloropyridine hydrochloride, 98+%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

  • Synthesis and biological activity of some 2-aminoimidazoles. (1977). PubMed. Retrieved from [Link]

  • ICH STABILITY STORAGE & cGMP STABILITY STUDIES. (n.d.). Intertek. Retrieved from [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (n.d.). MDPI. Retrieved from [Link]

  • Analytical Method Validation for Quantitative Estimation of Chloropicrin by HPLC Method. (n.d.). ijirset. Retrieved from [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved from [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (n.d.). MDPI. Retrieved from [Link]

  • Analysis of 122 Veterinary Drugs in Meat Using All Ions MS/MS with an Agilent 1290/6545 UHPLC-Q-TOF System. (2016). Agilent. Retrieved from [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (n.d.). PMC. Retrieved from [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (n.d.). Retrieved from [Link]

  • 4-Chloropicolinamide. (n.d.). Inxight Drugs. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Retrieved from [Link]

  • Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. (n.d.). PMC. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Guide: 4-Chloropicolinimidamide HCl vs. 4-Chlorobenzamidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Chloropicolinimidamide HCl and 4-Chlorobenzamidine HCl , focusing on their roles as serine protease inhibitor scaffolds.[1]

Bioisosteric Scaffolds in Serine Protease Inhibition

Part 1: Executive Technical Summary[1]

In the development of direct Factor Xa and Thrombin inhibitors, the S1 binding pocket—typically occupied by the arginine side chain of the natural substrate—is the primary determinant of potency.

  • 4-Chlorobenzamidine HCl represents the "First Generation" arginine mimic.[1] It forms a critical salt bridge with Asp189 at the bottom of the S1 pocket. However, its high basicity (pKa ~11.6) results in permanent ionization at physiological pH, leading to poor membrane permeability and low oral bioavailability.

  • 4-Chloropicolinimidamide HCl represents a "Second Generation" bioisostere.[1] By introducing a pyridine nitrogen into the aromatic ring, the scaffold's electronics are tuned. The electron-withdrawing nature of the pyridine ring lowers the amidine pKa, modulating the ionization fraction. Furthermore, the pyridine nitrogen offers a vector for hydrogen bonding with water networks or backbone residues (e.g., Gly219) that the phenyl ring cannot provide.

This guide details the physicochemical differences, synthesis pathways, and structural biology driving the selection of these fragments.

Part 2: Physicochemical Specifications[1][2][3]

The following table contrasts the core properties of the two scaffolds. Note the shift in lipophilicity and acidity induced by the pyridine nitrogen.

Feature4-Chlorobenzamidine HCl4-Chloropicolinimidamide HCl
IUPAC Name 4-chlorobenzenecarboximidamide hydrochloride4-chloropyridine-2-carboximidamide hydrochloride
Core Scaffold Phenyl (Benzene)Pyridyl (Pyridine)
CAS Number 14401-51-5 (Free base: 619-56-7)688753-58-4
Molecular Weight 191.06 g/mol 192.05 g/mol
Amidine pKa (Est.) ~11.6 (Strongly Basic)~10.5 (Moderately Basic)
Electronic Effect Resonance stabilization of cationInductive withdrawal by Pyridine N
H-Bond Donors/Acceptors 4 Donors / 0 Acceptors (Ring)4 Donors / 1 Acceptor (Ring N)
S1 Pocket Role Asp189 Salt Bridge + Hydrophobic fillAsp189 Salt Bridge + Water Network Anchor

Part 3: Structural Biology & Mechanism (SAR)

The S1 Pocket Interaction

Both molecules target the S1 specificity pocket of trypsin-like serine proteases (Factor Xa, Thrombin, Trypsin).

  • The Salt Bridge (Asp189): The amidine group functions as a bidentate ligand, forming a symmetrical salt bridge with the carboxylate of Asp189 (active site depth). This interaction anchors the inhibitor.[2]

  • The Chlorine Substituent: Located at the para position, the chlorine atom displaces a conserved water molecule in the hydrophobic distal end of the S1 pocket (often interacting with Tyr228). This displacement provides a significant entropic gain, enhancing binding affinity by 5–10 fold compared to the non-chlorinated analogs.

  • The Pyridine Advantage: In 4-chloropicolinimidamide, the pyridine nitrogen (position 2 relative to the amidine) allows for a "water-bridged" interaction or direct H-bond acceptance from backbone amides, potentially improving selectivity for Factor Xa over Thrombin.

Visualization: Pharmacophore Binding Mode

The following diagram illustrates the interaction logic within the protease active site.

SAR_Mechanism cluster_pocket S1 Binding Pocket (Protease) Asp189 Asp189 (Anionic Anchor) Tyr228 Tyr228 (Hydrophobic Wall) Water Conserved Water (H-Bond Network) Inhibitor 4-Chloropicolinimidamide (Inhibitor Scaffold) Inhibitor->Asp189 Salt Bridge (Amidine Group) Inhibitor->Tyr228 Hydrophobic (Cl Substituent) Inhibitor->Water H-Bond Acceptor (Pyridine Nitrogen)

Caption: Interaction map showing the dual-anchor mode of 4-chloropicolinimidamide: Salt bridge to Asp189 and hydrophobic interaction via the Chlorine atom.[1]

Part 4: Experimental Synthesis Protocols

Protocol A: Synthesis of 4-Chlorobenzamidine HCl (Standard Pinner)

Target: High-yield synthesis from commercially available nitrile.[1]

Reagents: 4-Chlorobenzonitrile, Anhydrous Methanol, HCl gas (or Acetyl Chloride), Anhydrous Ammonia (7N in MeOH).

  • Imidate Formation:

    • Dissolve 10.0 g (72.7 mmol) of 4-chlorobenzonitrile in 50 mL of anhydrous methanol.

    • Cool to 0°C in an ice bath.

    • Slowly bubble anhydrous HCl gas through the solution for 30 minutes (saturation). Alternatively, add acetyl chloride (1.2 eq) dropwise to generate HCl in situ.

    • Seal the vessel and stir at 4°C for 24 hours. A white precipitate (imidate ester hydrochloride) may form.

  • Amidine Conversion:

    • Evaporate the solvent/excess HCl under reduced pressure (keep temperature < 40°C to avoid hydrolysis back to ester).

    • Resuspend the residue in 30 mL anhydrous methanol.

    • Add 20 mL of 7N Ammonia in methanol (excess).

    • Stir at room temperature for 12–18 hours.

  • Purification:

    • Concentrate to dryness.[1]

    • Recrystallize the crude solid from Ethanol/Ether.

    • Yield: Expect ~85-90% as white crystalline solid.[1]

Protocol B: Synthesis of 4-Chloropicolinimidamide HCl (Multistep)

Target: Synthesis from Pyridine-N-oxide precursor due to instability of 2-cyanopyridines.[1]

Reagents: 4-Chloropyridine-N-oxide, Trimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chloride, Methanolic HCl.[1]

  • Regioselective Cyanation (Reissert-Henze Type):

    • Dissolve 4-chloropyridine-N-oxide (5.0 g, 38.6 mmol) in 50 mL dry DCM.

    • Add Dimethylcarbamoyl chloride (1.1 eq) and stir for 15 min to activate the N-oxide.

    • Add TMSCN (1.2 eq) dropwise. Stir at room temperature for 24 hours.

    • Quench with saturated NaHCO3.[1] Extract with DCM.[1]

    • Purify via silica gel chromatography (Hexane/EtOAc) to isolate 4-chloro-2-cyanopyridine .[1] (Note: This intermediate is electrophilic and prone to hydrolysis).

  • Pinner Reaction (Modified for Pyridines):

    • Dissolve the nitrile (3.0 g) in anhydrous methanol (20 mL).

    • Add Sodium Methoxide (0.1 eq) catalytic amount to form the imidate (base-catalyzed method is often milder for pyridines than acid saturation, though HCl method also works). Correction for HCl Salt target: Use the standard HCl/MeOH method as described in Protocol A, but monitor strictly for hydrolysis.

    • Preferred Route: Treat with NaOMe/MeOH to form free imidate, then treat with Ammonium Chloride (NH4Cl) to generate the amidine hydrochloride.

    • Reflux the imidate with NH4Cl (1.1 eq) in methanol for 4 hours.

  • Isolation:

    • Cool and filter off NaCl byproduct.

    • Concentrate filtrate.[1] Triturate with acetone to precipitate 4-chloropicolinimidamide HCl .

Visualization: Synthesis Workflow

Synthesis_Flow cluster_benz Benzamidine Synthesis cluster_pico Picolinimidamide Synthesis BN 4-Chlorobenzonitrile Imidate Imidate Ester (HCl/MeOH) BN->Imidate Pinner (HCl) BenzProd 4-Chlorobenzamidine HCl Imidate->BenzProd NH3/MeOH NOxide 4-Chloropyridine N-oxide Cyano 4-Chloro-2-cyanopyridine NOxide->Cyano TMSCN Me2NCOCl PicoProd 4-Chloropicolinimidamide HCl Cyano->PicoProd 1. NaOMe 2. NH4Cl

Caption: Parallel synthesis tracks. Note the extra activation step required for the pyridine scaffold.

Part 5: References

  • Structural Basis of Factor Xa Inhibition

    • Title: Discovery of Factor Xa Inhibitors.

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Benzamidine Properties & pKa

    • Title: Benzamidine Hydrochloride Monohydrate - Product/Chemical Data.[1]

    • Source: GoldBio / PubChem.[1]

    • URL:[Link]

  • Synthesis of Pyridine Carbonitriles

    • Title: Preparation of Cyanopyridines by Direct Cyanation.

    • Source: Thieme Connect (Synthesis Journal).

    • URL:[Link]

  • Medicinal Chemistry of Amidine Bioisosteres

    • Title: Strategies for Tuning the Selectivity of Chemical Probes (Serine Hydrolases).

    • Source: Stanford Medicine.[1]

    • URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Picolinimidamide Hydrochloride from 4-Cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of 4-picolinimidamide hydrochloride, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 4-cyanopyridine, and proceeds through a two-step sequence involving the classic Pinner reaction followed by ammonolysis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and analytical characterization methods.

Introduction and Scientific Context

Amidines, and specifically heteroaromatic imidamide derivatives, are privileged structural motifs in medicinal chemistry, serving as key building blocks for a wide range of biologically active compounds. Their ability to act as strong bases and engage in hydrogen bonding makes them crucial pharmacophores. The synthesis of 4-picolinimidamide hydrochloride from 4-cyanopyridine is a fundamental transformation that provides access to this important scaffold.

This application note details a robust and scalable two-step synthesis. The core of this process is the Pinner reaction , an acid-catalyzed transformation that converts a nitrile into an imino ester salt, known as a Pinner salt.[1][2] This intermediate is then readily converted to the target amidine through ammonolysis .[3]

A Note on Nomenclature: The target molecule of this protocol is 4-picolinimidamide hydrochloride . The starting material, 4-cyanopyridine, has a substituent at the 4-position of the pyridine ring. The Pinner reaction and subsequent ammonolysis transform this cyano group into an imidamide group, which remains at the 4-position. Therefore, synthesizing a "4-chloropicolinimidamide" from 4-cyanopyridine is not chemically feasible, as it would require two different substituents at the same C4 position of the pyridine ring. This guide focuses on the direct and chemically sound conversion of 4-cyanopyridine to its corresponding imidamide derivative.

Part 1: Reaction Mechanism and Strategy

The overall synthetic strategy is a two-step process designed for efficiency and high yield.

  • Step 1: Pinner Reaction. 4-Cyanopyridine is reacted with anhydrous ethanol in the presence of dry hydrogen chloride (HCl) gas. This reaction forms the ethyl 4-picolinimidate hydrochloride salt, commonly referred to as a Pinner salt.

  • Step 2: Ammonolysis. The isolated Pinner salt is then treated with ammonia to displace the ethoxy group, yielding the final product, 4-picolinimidamide hydrochloride.

Mechanistic Deep Dive

Pinner Reaction: The mechanism begins with the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly enhances the electrophilicity of the nitrile carbon.[3][4] The alcohol (ethanol) then acts as a nucleophile, attacking the activated nitrile carbon. Subsequent proton transfer steps lead to the formation of the stable imino ester hydrochloride salt (Pinner salt).[2][5]

Key Considerations for the Pinner Reaction:

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the Pinner salt intermediate, forming an ester as an unwanted byproduct.[1][3]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often employed during the introduction of HCl gas and the initial reaction phase to prevent potential degradation or side reactions.[1][2]

Ammonolysis: In the second step, the Pinner salt is subjected to nucleophilic attack by ammonia. The imino ester is an excellent electrophile, and ammonia readily displaces the ethoxy group. This process, known as ammonolysis, results in the formation of the thermodynamically stable amidine hydrochloride salt.[6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis A 4-Cyanopyridine C Ethyl 4-Picolinimidate HCl (Pinner Salt Intermediate) A->C Nucleophilic Attack B Anhydrous Ethanol + Dry HCl Gas B->C E 4-Picolinimidamide HCl (Final Product) C->E Nucleophilic Substitution C->E D Ammonia (Anhydrous) D->E

Caption: Overall workflow for the synthesis of 4-Picolinimidamide HCl.

Part 2: Detailed Experimental Protocols

Safety Precautions:

  • 4-Cyanopyridine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It causes skin and serious eye irritation.[9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[9][10]

  • Anhydrous Hydrogen Chloride (Gas): HCl gas is extremely corrosive and toxic.[11] This procedure must be performed in a well-ventilated fume hood. Ensure all glassware is dry to prevent violent reactions with residual water.

  • Anhydrous Ethanol & Solvents: Flammable liquids. Keep away from ignition sources.

Reagent and Equipment Table
Reagent/MaterialMolecular Wt. ( g/mol )Moles (mol)Equiv.Amount Used
4-Cyanopyridine104.110.101.010.41 g
Anhydrous Ethanol46.07--200 mL
Hydrogen Chloride (gas)36.46~0.15~1.5Saturate solution
Anhydrous Diethyl Ether74.12--As needed for precip.
Anhydrous Ammonia (in EtOH)17.03~0.20~2.0~2 M solution, 100 mL
Protocol 1: Synthesis of Ethyl 4-Picolinimidate Hydrochloride (Pinner Salt)
  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the solvent, and a drying tube (filled with calcium chloride) on the outlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add 4-cyanopyridine (10.41 g, 0.10 mol) and anhydrous ethanol (200 mL).

  • HCl Saturation: Cool the stirring solution in an ice-water bath to 0-5 °C. Begin bubbling dry hydrogen chloride gas through the solution. The solution will warm up; maintain the temperature below 10 °C. Continue the gas addition until the solution is saturated and white precipitate begins to form (typically 1-2 hours).

  • Reaction: Seal the flask and allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by TLC or HPLC.

  • Isolation: After the reaction is complete, cool the mixture again in an ice bath. Add anhydrous diethyl ether (~150-200 mL) to precipitate the product completely.

  • Filtration and Drying: Collect the white crystalline solid by vacuum filtration. Wash the solid with two portions of cold anhydrous diethyl ether (2 x 50 mL). Dry the product under vacuum to yield ethyl 4-picolinimidate hydrochloride. Store the Pinner salt under anhydrous conditions as it is hygroscopic.

Protocol 2: Synthesis of 4-Picolinimidamide Hydrochloride (Ammonolysis)
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve the ethyl 4-picolinimidate hydrochloride (from the previous step) in anhydrous ethanol (150 mL) at room temperature.

  • Ammonia Addition: To the stirring solution, add a solution of anhydrous ammonia in ethanol (~2 M, 100 mL, ~2.0 equiv.).

  • Reaction: Seal the flask and stir the mixture at room temperature for 6-8 hours. A precipitate of ammonium chloride may form alongside the product.[3]

  • Work-up: After the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain pure 4-picolinimidamide hydrochloride as a white to off-white solid. Dry the final product under vacuum.

Part 3: Analytical Characterization

The identity and purity of the final product, 4-picolinimidamide hydrochloride, should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum (typically run in DMSO-d₆ or D₂O) is a key tool for structural confirmation. Expect to see characteristic signals for the pyridine ring protons. The broad signals for the -NH₂ and =NH protons of the amidinium group are also diagnostic, though their chemical shifts can vary and they may exchange with D₂O.[12][13]

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the pyridine ring carbons and, most importantly, a signal for the imidamide carbon (C=N) typically in the range of 160-170 ppm.[14]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (4-picolinimidamide).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic stretches for N-H bonds (typically broad in the 3100-3400 cm⁻¹ region) and the C=N bond of the amidine group (around 1650-1680 cm⁻¹).

Part 4: Discussion on the Synthesis of Chlorinated Pyridine Derivatives

As established, the direct synthesis of "4-chloropicolinimidamide" from 4-cyanopyridine is not feasible. However, for researchers interested in chlorinated pyridine scaffolds, alternative synthetic routes must be considered.

  • Starting with Chlorinated Precursors: The most logical approach is to begin with a pyridine ring that is already chlorinated. For example, one could synthesize 4-chloropyridine hydrochloride via diazotization of 4-aminopyridine in the presence of a chloride source, or through other established methods.[15] This 4-chloropyridine could then be subjected to reactions to introduce a cyano group at another position (e.g., via nucleophilic substitution or metal-catalyzed cross-coupling), which could then be converted to an imidamide.

  • Direct Chlorination Challenges: The direct electrophilic chlorination of the pyridine ring is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. Such reactions often require harsh conditions and can lead to a mixture of products.[16] Chlorination of picolinamide derivatives often requires potent reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which can react with other functional groups present in the molecule.[17][18]

By selecting the appropriate starting material, a wide variety of substituted picolinimidamide derivatives can be synthesized, underscoring the importance of strategic retrosynthetic analysis in chemical research.

References

  • NROChemistry. Pinner Reaction. Available from: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

  • Wikipedia. Pinner reaction. Available from: [Link]

  • YouTube. (2022). Pinner Reaction Mechanism | Organic Chemistry. Available from: [Link]

  • Taylor & Francis. Ammonolysis – Knowledge and References. Available from: [Link]

  • Google Patents. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines.
  • National Center for Biotechnology Information. (2020). Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals. Available from: [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Pinner reaction. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]

  • PubMed. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Available from: [Link]

  • Filo. Ammonolysis of ethyl chloride followed by reaction of the amine so formed. Available from: [Link]

  • University of Missouri - St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Available from: [Link]

  • Infoscience EPFL. (2023). Chlorination of amides. Available from: [Link]

  • Preprints.org. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. Available from: [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Patsnap. Method for synthesizing 4-chloro-pyridine. Available from: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
  • Google Patents. CN109369458A - The preparation method of 1- ethyl-(3- dimethylaminopropyl) carbodiimide hydrochloride.
  • MDPI. (2024). Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). Available from: [Link]

  • PubMed. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Available from: [Link]

  • Google Patents. US2391848A - Ammonolysis of aryl halides.
  • Semantic Scholar. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Available from: [Link]

  • Google Patents. CN104193654A - Preparation method of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
  • Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available from: [Link]

  • National Center for Biotechnology Information. (2014). An In Vitro Spectroscopic Analysis to Determine the Chemical Composition of the Precipitate Formed by Mixing Sodium Hypochlorite and Chlorhexidine. Available from: [Link]

  • Google Patents. KR100836528B1 - Method for Preparing Etoprid Hydrochloride.
  • MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Available from: [Link]

Sources

Application Note: High-Purity Synthesis of Betrixaban (Factor Xa Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the high-purity synthesis of Betrixaban.

Critical Scientific Note regarding "4-chloropicolinimidamide": The user-specified starting material, 4-chloropicolinimidamide (4-chloropyridine-2-carboximidamide, CAS 688753-58-4), contains a chlorine at the C4 position and an amidine at C2. Betrixaban requires a 5-chloropyridin-2-yl amine moiety (chlorine at C5, amine linkage at C2) and a benzamidine (not picolinimidamide) moiety. Using 4-chloropicolinimidamide would result in a structural isomer (regioisomer) that is pharmacologically distinct from Betrixaban.

Therefore, this guide presents the industry-validated convergent route (Portola Pharmaceuticals/Merck process), while explicitly identifying where the confusion likely lies: the formation of the benzamidine moiety from a nitrile precursor, often confused with picolinimidamide derivatives.

Part 1: Executive Summary & Retrosynthetic Logic

Betrixaban (


-(5-chloropyridin-2-yl)-2-(4-(

-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide) is a direct Factor Xa inhibitor.[1] The synthesis is a convergent assembly of three pharmacophores:
  • The "Northern" Pyridine: 2-amino-5-chloropyridine (The correct structural equivalent to the user's requested fragment).

  • The Central Linker: 2-amino-5-methoxybenzoic acid.

  • The "Southern" Amidine: 4-cyanobenzoyl chloride (converted to the

    
    -dimethylbenzamidine).
    
Structural Feasibility Alert

To manufacture Betrixaban (CAS 330942-05-7), one cannot directly convert 4-chloropicolinimidamide. The protocol below utilizes the Nitrile-to-Amidine transition (Pinner-like or Lithium-mediated) which is the likely intended chemistry of the "imidamide" reference.

Reaction Workflow Diagram

The following directed graph illustrates the convergent synthesis and the critical control points.

BetrixabanSynthesis Start1 5-Methoxy-2-nitrobenzoic acid Inter1 Intermediate A: N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide Start1->Inter1 Activation (SOCl2) + Coupling Start2 2-Amino-5-chloropyridine (Correct Pyridine Source) Start2->Inter1 Start3 4-Cyanobenzoyl Chloride Inter3 Intermediate C (Nitrile): N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide Start3->Inter3 Inter2 Intermediate B (Amine): 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide Inter1->Inter2 Hydrogenation (H2/Pd-C) or Fe/NH4Cl Inter2->Inter3 Acylation with Start3 Final Betrixaban Free Base Inter3->Final Amidine Formation (Critical Step) Reagent1 Reagent: Li-Dimethylamide (LiHMDS / HNMe2) Reagent1->Final Salt Betrixaban Maleate Final->Salt Salt Formation (Maleic Acid)

Caption: Convergent synthesis of Betrixaban highlighting the coupling of the chloropyridine and the late-stage amidine formation.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of the Central Scaffold (Intermediate B)

This stage couples the pyridine ring to the central benzoate.

Reagents:

  • 5-Methoxy-2-nitrobenzoic acid (1.0 eq)[2]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride (1.2 eq)
    
  • 2-Amino-5-chloropyridine (1.0 eq)[2]

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Protocol:

  • Acid Chloride Formation: Suspend 5-methoxy-2-nitrobenzoic acid in dry THF. Add catalytic DMF and dropwise add

    
     at 0-5°C. Stir at reflux until the solution becomes clear (approx. 2h). Evaporate excess 
    
    
    
    or use directly if stoichiometry is precise.
  • Amidation: Dissolve 2-amino-5-chloropyridine in THF containing pyridine (base, 1.5 eq). Cool to 0°C.[3]

  • Coupling: Add the acid chloride solution dropwise to the amine solution, maintaining temperature <10°C.

  • Isolation: Quench with water. The nitro-amide intermediate precipitates. Filter and wash with water/ethanol.[2]

  • Reduction: Suspend the wet cake in Ethanol/Water. Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq). Heat to 70°C for 4 hours (Bechamp reduction).

    • Alternative: Catalytic hydrogenation (10% Pd/C,

      
       balloon) in Methanol is cleaner for pharmaceutical grades.
      
  • Purification: Filter catalyst. Concentrate filtrate. Crystallize Intermediate B (2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide) from Ethanol.

Stage 2: Coupling of the Nitrile Precursor (Intermediate C)

This step introduces the benzamide ring containing the nitrile (which becomes the amidine).

Reagents:

  • Intermediate B (1.0 eq)

  • 4-Cyanobenzoyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Solvent: THF or DMAc (Dimethylacetamide)

Protocol:

  • Dissolve Intermediate B in DMAc at room temperature.

  • Add Pyridine (1.5 eq).

  • Cool to 0-5°C.

  • Slowly add 4-Cyanobenzoyl chloride (dissolved in minimal DMAc) over 30 minutes.

  • Process Check: Monitor by HPLC for disappearance of Intermediate B (<0.5%).

  • Workup: Pour reaction mixture into ice water. The bis-amide nitrile (Intermediate C) will precipitate as a white/off-white solid.

  • Drying: Dry in a vacuum oven at 50°C.

Stage 3: The "Betrixaban Transformation" (Nitrile to Amidine)

This is the most technically demanding step, converting the nitrile to the


-dimethylcarbamimidoyl group. This replaces the "picolinimidamide" concept with the correct benzamidine  synthesis.

Mechanism: Nucleophilic addition of lithium dimethylamide to the nitrile carbon.

Reagents:

  • Intermediate C (Nitrile) (1.0 eq)

  • Dimethylamine (anhydrous, 3.0 eq)

  • Hexyllithium or Isopropylmagnesium Chloride (Li-source, 3.5 eq)

  • Solvent: THF (Anhydrous)

Protocol:

  • Reagent Prep: In a separate vessel, cool anhydrous THF to -20°C. Add Dimethylamine. Dropwise add Hexyllithium (2.3M in hexane) to generate Lithium Dimethylamide in situ. Stir for 30 mins.

  • Reaction: Suspend Intermediate C in THF. Cool to -10°C.

  • Addition: Cannulate the Lithium Dimethylamide solution into the Intermediate C suspension. The reaction is exothermic; maintain T < 0°C.

  • Digestion: Allow to warm to 10°C and stir for 2-4 hours. The suspension usually clears as the lithium-amidinate species forms.

  • Quench: Cool to 0°C. Slowly add saturated

    
     or dilute HCl (careful pH control to 9-10).
    
  • Extraction: Extract with Ethyl Acetate.

  • Free Base Isolation: Concentrate the organic layer. Betrixaban Free Base crystallizes from Ethanol/Water.

Stage 4: Salt Formation (Maleate)

Betrixaban is marketed as the maleate salt for improved bioavailability.

Protocol:

  • Dissolve Betrixaban Free Base in Ethanol at 60°C.

  • Add Maleic Acid (1.05 eq) dissolved in Ethanol.

  • Controlled Cooling: Cool to 20°C at a rate of 10°C/hour to induce crystallization.

  • Filtration: Collect the white crystalline solid.

  • Yield: Typical overall yield from Intermediate B is 65-75%.

Part 3: Data Presentation & Quality Control

Process Parameters Table
ParameterSpecificationCriticalityReason
Start Material Purity >98.5% (HPLC)High5-Cl-pyridine regioisomers are difficult to purge later.
Water Content (Stage 3) <0.05% (KF)CriticalLithium reagents decompose instantly with moisture; leads to hydrolysis of nitrile to amide (impurity).
Temperature (Stage 3) < 0°C during additionHighPrevents side reactions on the central amide linkers.
Stoichiometry (Amine) 3.0 - 4.0 eqMediumExcess dimethylamine drives the equilibrium to the amidine.
Impurity Profile (HPLC)[5]
  • Impurity A (Hydrolysis): 4-carbamoyl analog. (Result of wet THF in Stage 3).

  • Impurity B (Des-chloro): Result of over-reduction during the Nitro-to-Amine step if using

    
    .
    
  • Impurity C (Regioisomer): 4-chloropyridine analog (If user's "4-chloropicolinimidamide" type precursors were inadvertently used).

Part 4: References

  • Discovery of Betrixaban: Zhang, P., et al. (2009).[3][4] "Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor."[4] Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.[3][4] Link

  • Process Patent (Portola/Merck): Pandey, A., et al. (2009). "Salts and crystalline forms of a factor Xa inhibitor."[5][6] U.S. Patent No.[6][7] 7,598,276.[6][7] Link

  • Amidine Synthesis Methodology: Reddy, C. R., & Sinare, S. N. (2020).[8] "Expedient Approach to the Synthesis of Betrixaban." SynOpen, 4(03), 62-65. Link

  • Alternative Coupling Strategies: Song, Y., et al. (2008).[3] "Substituted benzamides as factor Xa inhibitors."[3][4] WO Patent 2008/057972. Link

Sources

Application Notes and Protocols: Amidine Protection Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amidine Protection in Peptide Science

The amidine functional group, and its more complex guanidinium counterpart found in arginine, are pivotal structural motifs in a vast array of biologically active peptides and therapeutic agents. The basicity and nucleophilicity of the amidine moiety necessitate robust protection strategies during chemical peptide synthesis to prevent undesirable side reactions, such as acylation of the side chain, which would otherwise lead to failed sequences and complex purification challenges.[1][2] Effective protection of the amidine group is therefore a cornerstone of successful solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.

This guide provides an in-depth exploration of the most pertinent and field-proven strategies for amidine protection, with a primary focus on the guanidino group of arginine, the most common amidine-containing residue in peptide chemistry. Furthermore, we will delve into strategies for the protection of other amidine structures, including those found in unnatural amino acids and as backbone modifications, which are of increasing interest in medicinal chemistry.

Core Principles of Amidine Protection

An ideal protecting group for an amidine should exhibit several key characteristics: it must be easily and efficiently introduced, remain stable throughout the iterative coupling and deprotection cycles of peptide synthesis, and be cleanly and selectively removed under conditions that do not compromise the integrity of the final peptide.[3] The concept of orthogonality is paramount; the amidine protecting group should be removable by a mechanism distinct from that used to cleave the Nα-protecting group (e.g., Fmoc or Boc), allowing for precise chemical control.[4]

The most significant challenges in amidine protection, particularly for arginine, include preventing δ-lactam formation—an intramolecular cyclization that truncates the peptide chain—and mitigating side reactions during final cleavage, such as the alkylation of sensitive residues like tryptophan.[5]

Protecting Groups for the Arginine Guanidinium Group: A Comparative Analysis

The protection of arginine's highly basic guanidinium side chain (pKa ≈ 12.5) is critical in Fmoc-based SPPS.[6] The most widely adopted protecting groups are sulfonyl-based, each offering a different balance of acid lability and stability.

Protecting GroupStructureCleavage ConditionsAdvantagesDisadvantages
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)ArylsulfonylStandard TFA cocktails (e.g., TFA/TIS/H₂O)High acid lability, fast cleavage (< 4 hours).[2] Reduces risk of tryptophan alkylation compared to Pmc.[7]Can still lead to tryptophan modification without proper scavengers. More expensive than older generation groups.[6]
Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl)ArylsulfonylTFA cocktails, often requires longer cleavage times (> 4 hours)More acid labile than Mtr.[7]Slower cleavage than Pbf.[2] Higher propensity for tryptophan alkylation.[7]
Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl)ArylsulfonylStronger acid conditions, prolonged TFA treatment (up to 24 hours), often with scavengers like phenol or thioanisole.[8]Used in both Boc and Fmoc chemistries.[8]Very acid-stable, difficult to remove completely, especially in peptides with multiple Arg residues. High risk of side reactions.
(Boc)₂ (Di-tert-butoxycarbonyl)CarbamateTFA/H₂O (95:5) for 1 hour.[9]Non-sulfonyl based, avoiding sulfonation side reactions.Can be prone to δ-lactam formation.[5] May lead to tert-butylation of sensitive residues.[10]
NO₂ (Nitro)NitroguanidineHarsh conditions (e.g., HF in Boc-SPPS). Milder on-resin cleavage with SnCl₂ in 2-MeTHF at 55°C.[6]Cost-effective.[6] Prevents δ-lactam formation.[6] Orthogonal to standard TFA cleavage.Traditional cleavage is very harsh. SnCl₂ method is an improvement but adds extra steps.
Tos (Tosyl)ArylsulfonylStrong acid (e.g., HF, TFMSA).[5]Well-established in Boc-SPPS.Requires harsh cleavage conditions. Cleaved tosyl group can alkylate tryptophan.[5]

Mechanistic Insights into Amidine Protection and Deprotection

Understanding the mechanisms of protection and deprotection is crucial for troubleshooting and optimizing peptide synthesis.

Sulfonyl-Based Protecting Groups (Pbf, Pmc, Mtr)

These groups are introduced via sulfonylation of the guanidino group. Their removal is an acid-catalyzed process, primarily driven by the stability of the carbocation formed from the scavenger and the protecting group itself.

Diagram: Pbf Cleavage Mechanism

G cluster_cleavage Pbf Deprotection with TFA Arg_Pbf Arg(Pbf) side chain Protonated_Pbf Protonated Pbf Arg_Pbf->Protonated_Pbf TFA (H+) Cleavage_Step Cleavage Protonated_Pbf->Cleavage_Step Pbf_cation Pbf cation Cleavage_Step->Pbf_cation Deprotected_Arg Deprotected Arg Cleavage_Step->Deprotected_Arg Trapped_cation Trapped Pbf-TIS adduct Pbf_cation->Trapped_cation TIS_scavenger Triisopropylsilane (TIS) TIS_scavenger->Trapped_cation Scavenging

Caption: Acid-catalyzed cleavage of the Pbf group and scavenging of the reactive cation.

The acid lability trend (Pbf > Pmc > Mtr) is a direct consequence of the electron-donating properties of the substituted aromatic ring, which stabilize the incipient sulfonyl cation upon cleavage.[2] Scavengers like triisopropylsilane (TIS) are essential to trap these reactive cations, preventing them from reattaching to the peptide or modifying sensitive residues like tryptophan.[1]

Boc Protection of Amidines

The tert-butoxycarbonyl (Boc) group is a versatile protecting group for amidines, including the guanidino group of arginine and other amidine functionalities in unnatural amino acids. It is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Diagram: Boc Protection Workflow

G cluster_workflow Boc Protection of an Amidine Amidine Amidine (R-C(=NH)NH₂) Reaction Nucleophilic Attack Amidine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., TEA, DMAP) Base->Reaction Catalyst Protected_Amidine N,N'-di-Boc-Amidine Reaction->Protected_Amidine

Caption: General workflow for the protection of an amidine with Boc anhydride.

Deprotection is achieved under acidic conditions, typically with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and the release of the free amidine after decarboxylation.[11]

Experimental Protocols

Protocol 1: Boc Protection of a Generic Amidine

This protocol describes the synthesis of a di-Boc protected amidine from a nitrile, a common precursor.

Materials:

  • Substituted nitrile (1.0 equiv)

  • Anhydrous methanol

  • HCl gas or acetyl chloride

  • Anhydrous diethyl ether

  • Ammonia gas or ammonium chloride

  • Di-tert-butyl dicarbonate (Boc₂O) (3.3 equiv)[12]

  • Triethylamine (TEA)

  • Methanol

Procedure:

Part A: Pinner Reaction to form Amidine Hydrochloride [12]

  • Dissolve the nitrile in anhydrous methanol, cooled in an ice bath.

  • Bubble dry HCl gas through the solution or add acetyl chloride dropwise until saturation.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid imidate salt with anhydrous diethyl ether.

  • Dissolve the imidate salt in methanol and treat with ammonia (gas or ammonium chloride with a base) to form the amidine hydrochloride.

  • Isolate the amidine salt after solvent evaporation.

Part B: Boc Protection [12]

  • Dissolve the amidine hydrochloride (1.0 equiv) in methanol.

  • Add triethylamine (2.0 equiv).

  • Add Boc₂O (3.3 equiv) to the mixture.

  • Reflux the reaction for 5 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting di-Boc-protected amidine by column chromatography.

Protocol 2: Global Deprotection of a Pbf-Protected Arginine-Containing Peptide

This protocol is a standard method for cleaving a peptide from the resin and deprotecting the Arg(Pbf) side chain simultaneously.

Materials:

  • Peptidyl-resin (e.g., on Rink Amide resin)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O[13]

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Place the dry peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. The resin may change color.[14]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to a small volume.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Amidine Protection in Unnatural Amino Acids and Backbone Modifications

The incorporation of amidine-containing unnatural amino acids or the replacement of a backbone amide bond with an amidine is a growing strategy in drug discovery to enhance properties like cell permeability, enzymatic stability, and receptor binding.[15][16]

A general strategy for introducing amidines into the peptide backbone involves the use of thioimidate protecting groups. The thioamide is first converted to a thioimidate, which serves as a protected, stable intermediate during SPPS. Subsequently, the thioimidate can be converted to the desired amidine on-resin before the final cleavage and deprotection steps.[15][17] This approach prevents premature reactions with the highly nucleophilic amidine and is compatible with standard Fmoc-SPPS conditions.[15]

Conclusion and Future Perspectives

The strategic protection of amidine functionalities is indispensable for the successful chemical synthesis of complex peptides. While sulfonyl-based protectors for arginine, particularly Pbf, dominate the landscape of Fmoc-SPPS, the development of orthogonal strategies and methods for incorporating protected, non-canonical amidine building blocks continues to expand the toolkit of peptide chemists. As the demand for more sophisticated and druglike peptides grows, so too will the need for innovative and robust amidine protection schemes that offer enhanced stability, selectivity, and compatibility with diverse chemical functionalities.

References

  • O'Brien, E. A., Sharma, K. K., Byerly-Duke, J., Camacho, L. A., 3rd, & VanVeller, B. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. Journal of the American Chemical Society, 144(49), 22397–22402. [Link]

  • Bayer Aktiengesellschaft. (2001). Process for preparing amidines. U.S.
  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(24), 9416–9422. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • The Francis Crick Institute. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. [Link]

  • ResearchGate. (n.d.). Backbone amide protecting groups. [Link]

  • O'Brien, E. A., Sharma, K. K., Byerly-Duke, J., Camacho, L. A., 3rd, & VanVeller, B. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. PMC. [Link]

  • Dabak, K. (2002). Synthesis and Protection of Some Amidines. Turkish Journal of Chemistry, 26(4), 547-550. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. [Link]

  • Vágner, J., et al. (2009). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. PMC. [Link]

  • Mercado, J. L., & Vagner, J. (2016). The importance of amide protons in peptide drug development. Future medicinal chemistry, 8(16), 1939–1943.
  • ResearchGate. (n.d.). Amidine Functionality As a Conformational Probe of Cyclic Peptides. [Link]

  • Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound?. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • SciELO México. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Chibani, S., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • Fiveable. (2025). Orthogonal Protection Definition. [Link]

  • Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]

  • Sciforum. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic letters, 3(15), 2341–2344.
  • Royal Society of Chemistry. (1993). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 11(11), 947-987.
  • Bofill, R., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2929.
  • ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • Bofill, R., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PMC. [Link]

  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

  • ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

Sources

Reaction conditions for nucleophilic substitution on 4-chloropyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 4-chloropyridine via nucleophilic aromatic substitution (


) is a cornerstone reaction in the synthesis of pyridine-based pharmaceuticals (e.g., kinase inhibitors, antihistamines). However, this substrate presents a unique dichotomy: it is kinetically activated for substitution yet thermodynamically prone to rapid, exothermic self-polymerization as a free base.

This guide provides a scientifically grounded workflow to navigate these stability challenges. We detail three distinct protocols: Thermal Direct Substitution (for strong nucleophiles), Acid-Mediated Activation (for anilines/weak nucleophiles), and Buchwald-Hartwig Cross-Coupling (for sterically hindered systems).

Mechanistic Insight & The "Free Base" Trap

The Stability Paradox

Unlike its 2-chloropyridine isomer, 4-chloropyridine is unstable as a free base . Upon neutralization of the stable hydrochloride salt, the free base undergoes intermolecular self-quaternization. The pyridine nitrogen of one molecule attacks the electrophilic C4 position of another, displacing chloride.[1] This triggers a cascade polymerization, forming 4-pyridylpyridinium salts (often observed as a dark, tarry solid).

  • Critical Handling Rule: Avoid isolating 4-chloropyridine free base. Always generate it in situ or use the hydrochloride salt directly in the presence of an external base or excess nucleophile.

The "Proton Switch" Mechanism

The reactivity of 4-chloropyridine can be tuned by manipulating the protonation state of the ring nitrogen.

  • Neutral State: The electronegative nitrogen exerts an inductive (-I) and mesomeric (-M) effect, activating C4.

  • Protonated/Alkylated State: Protonation (or methylation) generates a pyridinium species. This drastically lowers the LUMO energy, increasing electrophilicity by orders of magnitude (up to ~4500-fold rate enhancement for thiols) [1].

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the desired


 pathway and the parasitic self-polymerization.

G cluster_acid Acid Catalysis Route Substrate 4-Chloropyridine (Free Base) Complex Meisenheimer Complex Substrate->Complex + Nucleophile (SNAr) Polymer Pyridylpyridinium 'Tar' (Polymer) Substrate->Polymer Self-Reaction (No Nuc / High Conc) Salt 4-Cl-Py HCl (Stable Salt) Salt->Substrate Neutralization (Base) Protonated Protonated Intermediate Salt->Protonated Solvent/Heat Product 4-Substituted Pyridine Complex->Product - Cl⁻ Protonated->Product + Weak Nuc (Aniline)

Figure 1: Reaction pathways showing the competition between productive


 (Blue path) and destructive polymerization (Red dashed path).

Strategic Protocol Selection

Select your method based on the nucleophile's basicity and steric profile.

Nucleophile TypeRecommended MethodKey Advantage
Aliphatic Amines (

)
Protocol A: Thermal

Simple workup; high yields; no metal catalyst.
Anilines / Weak Nucleophiles Protocol B: Acid-Mediated Protonation activates the ring; avoids polymerization.
Sterically Hindered / Sensitive Protocol C: Buchwald-Hartwig Mild conditions; tolerates sensitive functional groups.

Detailed Experimental Protocols

Protocol A: Thermal Direct Substitution (The "Melt" or High-Boil Method)

Best for: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, benzylamine).

Rationale: Using the hydrochloride salt directly prevents the formation of the unstable free base. The amine nucleophile acts as both the reactant and the acid scavenger.

Procedure:

  • Setup: Charge a pressure tube or round-bottom flask with 4-chloropyridine hydrochloride (1.0 equiv) .

  • Solvent/Reagent: Add the amine nucleophile.

    • If liquid and cheap: Use neat (5–10 equiv).

    • If solid/expensive: Use n-Butanol or Ethoxyethanol (high boiling point) and add DIPEA (2.5 equiv) .

  • Reaction: Seal the vessel and heat to 120–140°C for 4–12 hours.

    • Note: Microwave irradiation (150°C, 20–40 min) significantly accelerates this step.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and wash with saturated NaHCO₃ (to remove HCl salts) and brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Acid-Mediated

Best for: Anilines and weak nucleophiles where standard thermal methods fail.

Rationale: Adding dilute acid keeps the pyridine nitrogen protonated [2]. This prevents self-polymerization (since the protonated nitrogen cannot act as a nucleophile) and simultaneously activates the C4 position for attack by the weak nucleophile.

Procedure:

  • Setup: Dissolve 4-chloropyridine HCl (1.0 equiv) and the aniline derivative (1.1 equiv) in Water or 2-Propanol .

  • Catalyst: Add conc. HCl (0.1–0.5 equiv) or p-TsOH .

    • Tip: Water is often superior due to the "hydrophobic effect" accelerating organic reactions and high solubility of the salt [2].

  • Reaction: Reflux (100°C) for 12–24 hours.

  • Workup:

    • The product often precipitates as the HCl salt upon cooling. Filter directly.

    • If no precipitate: Neutralize with 1M NaOH to pH 8–9, extract with DCM.

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Valuable intermediates, unreactive aryl amines, or when regioselectivity is required on poly-halogenated rings.

Rationale: Palladium catalysis bypasses the need for extreme thermal activation and allows coupling under milder conditions (80–100°C).

Procedure:

  • Reagents: Combine 4-chloropyridine HCl (1.0 equiv) , Amine (1.2 equiv) , Pd₂(dba)₃ (1–2 mol%) , and Xantphos (2–4 mol%) [3].

  • Base: Add NaOtBu (3.0 equiv) or Cs₂CO₃ .

    • Note: Use 3 equivalents of base because 1 equiv is consumed neutralizing the HCl salt.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene . Degas with Argon/Nitrogen.

  • Reaction: Heat to 100°C for 2–6 hours.

  • Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization Data

Solvent Effects on Yield (Standard )

The choice of solvent impacts the transition state stabilization. Polar protic solvents stabilize the leaving group (Cl⁻).

SolventBoiling Point (°C)Dielectric ConstantTypical Yield (%)*Notes
Ethanol 7824.540–60%Often too cool for sterically hindered amines.
n-Butanol 11717.575–90%Ideal balance of temp and solubility.
DMF/DMSO 153 / 18936.7 / 46.760–80%High yield but difficult workup (aqueous washes needed).
Water 10080.185–95%Excellent for acid-catalyzed aniline coupling [2].

*Yields based on reaction with aniline (Protocol B) or morpholine (Protocol A).

Common Failure Modes
  • Black Tar Formation:

    • Cause: Free base was generated in high concentration without a trapping nucleophile.

    • Fix: Switch to Protocol A (Neat) or Protocol B (Acidic). Never neutralize 4-Cl-Py HCl before adding the nucleophile.

  • Low Conversion:

    • Cause: Nucleophile is too weak or steric hindrance is high.

    • Fix: Switch to Protocol C (Pd-catalysis) or use Microwave heating.

References

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Source: NIH / PubMed Central. URL:[Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent. Source: Preprints.org. URL:[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. Source: ChemRxiv. URL:[Link]

  • 4-Chloropyridine Hydrochloride (Compound Summary). Source: PubChem.[3] URL:[Link]

  • Buchwald-Hartwig Amination: Green Chemistry Guide. Source: ACS GCI Pharmaceutical Roundtable. URL:[Link]

Sources

Using 4-chloropicolinimidamide as a ligand in transition metal catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloropicolinimidamide as an Electron-Deficient N,N-Ligand in Transition Metal Catalysis

Executive Summary

This application note details the utility of 4-chloropicolinimidamide (4-Cl-PICA) as a specialized bidentate nitrogen ligand in homogeneous catalysis. While picolinamides are widely recognized as directing groups in C–H activation, the imidamide (amidine) analog offers distinct coordination chemistry characterized by a harder N-donor character and tunable tautomeric states.

The inclusion of the 4-chloro substituent on the pyridine ring introduces an electron-withdrawing effect (


), reducing the electron density at the metal center compared to the unsubstituted parent ligand. This electronic tuning is critical for enhancing Lewis acidity in Nickel(II) and Cobalt(II) catalyzed olefin oligomerization  and modulating reductive elimination rates in Palladium(II) catalyzed C–H functionalization .

Ligand Profile & Mechanistic Rationale

Structural Properties

4-Chloropicolinimidamide functions primarily as a chelated N,N-bidentate ligand , forming a rigid five-membered metallacycle upon coordination.

  • Donor Sites: Pyridine Nitrogen (

    
    ) and Imine Nitrogen (
    
    
    
    ).
  • Electronic Effect: The Chlorine atom at the 4-position exerts an inductive withdrawing effect. This lowers the energy of the HOMO, stabilizing lower oxidation states of the metal (e.g., Ni(0) or Pd(0) intermediates) and increasing electrophilicity at the metal center during migratory insertion steps.

Coordination Modes

The ligand exhibits hemilability, capable of switching between bidentate (


-N,N') and monodentate (

-N) modes, which is essential for creating vacant coordination sites during catalysis.

CoordinationModes cluster_0 Ligand State cluster_1 Metal Complexation L_Free Free Ligand (Tautomeric Equilibrium) M_Kappa2 κ²-N,N' Mode (Stable Chelate) L_Free->M_Kappa2 + MX₂ M_Kappa1 κ¹-N Mode (Hemilabile Open) M_Kappa2->M_Kappa1 Substrate Binding M_Kappa1->M_Kappa2 Re-closing

Figure 1: Coordination dynamics of 4-chloropicolinimidamide. The hemilabile shift facilitates substrate access.

Application I: Nickel-Catalyzed Ethylene Oligomerization

The 4-Cl-PICA ligand is particularly effective in Ni(II) systems for ethylene dimerization and oligomerization. The electron-deficient nature of the ligand destabilizes the resting state, facilitating faster ethylene insertion (Cossee-Arlman mechanism).

Catalyst Synthesis Protocol

Target Complex: [Ni(4-Cl-PICA)Br2]

Reagents:

  • 
     (Nickel(II) bromide ethylene glycol dimethyl ether complex)
    
  • 4-Chloropicolinimidamide (1.05 equiv)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether

Step-by-Step Procedure:

  • Preparation: In a glovebox (

    
     atmosphere), charge a Schlenk flask with 
    
    
    
    (308 mg, 1.0 mmol) and a magnetic stir bar.
  • Dissolution: Suspend the metal precursor in 10 mL of anhydrous DCM. The solution should appear orange/brown.

  • Ligand Addition: Dissolve 4-chloropicolinimidamide (163 mg, 1.05 mmol) in 5 mL DCM and add dropwise to the metal suspension at room temperature.

  • Reaction: Stir for 6 hours. A color change to dark violet or blue indicates complex formation.

  • Isolation: Concentrate the solution to ~2 mL under vacuum. Add 15 mL of diethyl ether to precipitate the complex.

  • Purification: Filter the precipitate, wash with

    
     diethyl ether, and dry under high vacuum for 4 hours.
    
    • Yield Expectation: >85%.[1][2]

    • Characterization: Verify via elemental analysis and IR spectroscopy (shift in

      
       band).
      
Oligomerization Run (High-Pressure)

Conditions: 30 bar Ethylene, MAO activator, Toluene.

  • Reactor Prep: Heat a 250 mL stainless steel autoclave to 120°C under vacuum for 1 hour to remove moisture. Cool to room temperature under ethylene flush.

  • Solvent Loading: Inject 50 mL of dry toluene containing Methylaluminoxane (MAO) (Al:Ni ratio = 500:1).

  • Catalyst Injection: Inject the Ni-catalyst solution (

    
     in toluene) into the reactor.
    
  • Pressurization: Immediately pressurize with ethylene to 30 bar.

  • Reaction: Stir at 1000 rpm at 30°C for 30 minutes. Maintain pressure via continuous feed.

  • Quenching: Stop stirring, vent ethylene carefully, and quench with acidic methanol (10% HCl in MeOH).

  • Analysis: Analyze the organic phase via GC-FID using a known internal standard (e.g., heptane) to determine the distribution of alpha-olefins (

    
    ).
    

Data Interpretation Table:

Parameter Effect of 4-Cl-PICA (vs. Unsubstituted) Mechanistic Cause

| Activity | Increased (


 g/mol ·h) | Higher electrophilicity at Ni center accelerates olefin binding. |
| Selectivity  | Shift toward lower oligomers (

) | Reduced electron density favors

-hydride elimination over chain growth. | | Stability | Moderate | 4-Cl group prevents rapid catalyst decomposition but is less bulky than 6-substituents. |

Application II: Palladium-Catalyzed C–H Activation

4-Chloropicolinimidamide acts as a removable directing group (DG) . The amidine moiety coordinates to Pd(II), directing C–H activation at the


-position of amine or alcohol scaffolds.
Mechanism: Ligand-Accelerated C–H Cleavage

The 4-Cl substituent makes the pyridine nitrogen a weaker


-donor but a better 

-acceptor. This electronic "pull" increases the acidity of the C–H bond in the pre-transition state assembly, lowering the barrier for the Concerted Metalation-Deprotonation (CMD) step.

CH_Activation cluster_legend Role of 4-Cl-PICA Substrate Substrate-DG (Amidine Linked) Pd_Coord Coordination [Pd(OAc)₂] Substrate->Pd_Coord + Pd(OAc)₂ CMD_State CMD Transition State (Rate Limiting) Pd_Coord->CMD_State AgOAc/Base Palladacycle Stable Palladacycle CMD_State->Palladacycle - AcOH Product Functionalized Product Palladacycle->Product Oxidative Addn + Reductive Elim Note 4-Cl substituent increases electrophilicity of Pd, accelerating CMD step.

Figure 2: Pathway for Picolinimidamide-directed C-H Activation.[3]

Protocol: C(sp3)–H Arylation

Substrate: Benzyl amine derivative condensed with 4-chloropicolinimidamide.

  • Reaction Setup: In a 15 mL sealed tube, combine:

    • Substrate-DG (0.2 mmol)

    • Aryl Iodide (1.5 equiv)

    • 
       (10 mol%)[4]
      
    • 
       (1.5 equiv) - Acts as halide scavenger and CMD base.
      
    • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol (2 mL).

  • Execution: Seal the tube and heat to 110°C for 18 hours.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc).

  • DG Removal (Critical Step):

    • The amidine DG is robust but can be cleaved.

    • Treat the crude product with

      
       powder / 
      
      
      
      /
      
      
      at 60°C to recover the free amine.

Safety & Handling

  • 4-Chloropicolinimidamide: Irritant. Handle in a fume hood.

  • Nickel/Palladium Complexes: Potential sensitizers and carcinogens. Use double-gloving.

  • High Pressure: Ethylene oligomerization must be conducted in a rated blast-shielded autoclave.

References

  • Britovsek, G. J. P., Gibson, V. C., & Kimberley, B. S. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes. Angewandte Chemie International Edition. Link

    • Foundational text on bis(imino)
  • Daugulis, O., et al. (2005). Palladium-Catalyzed Arylation of sp3 C-H Bonds. Journal of the American Chemical Society. Link

    • Establishes the protocol for picolinamide-type directing groups in C-H activ
  • Small, B. L., & Brookhart, M. (1998). Iron-Based Catalysts with Exceptionally High Activities and Selectivities for Oligomerization of Ethylene to Linear α-Olefins. Journal of the American Chemical Society. Link

    • Mechanistic insights into N,N,N and N,N ligand behavior in oligomeriz
  • Zhang, J., et al. (2019). Electronic Effects in Pyridine-Amidine Nickel Catalysts for Ethylene Polymerization. Organometallics. Link

    • Specific reference for electronic tuning of amidine-pyridine ligands.
  • He, G., et al. (2012). Use of a Picolinamide Directing Group in C-H Activation. Angewandte Chemie. Link

    • Detailed protocols for DG install

Sources

Application Note & Protocol: A Guide to the Preparation of Free Base 4-Chloropicolinimidamide from its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the preparation of free base 4-chloropicolinimidamide from its corresponding hydrochloride salt. The protocol herein is designed with scientific integrity at its core, emphasizing not only the procedural steps but also the underlying chemical principles and safety imperatives. This guide moves beyond a simple recitation of steps to offer a self-validating system for generating high-purity free base, complete with methods for characterization and troubleshooting. All procedures are grounded in established chemical literature and safety standards to ensure reliability and reproducibility in a laboratory setting.

Introduction and Scientific Context

4-Chloropicolinimidamide is a pivotal building block in medicinal and agricultural chemistry, frequently serving as a key intermediate in the synthesis of complex bioactive molecules. It is commonly supplied and stored as a hydrochloride salt to enhance its stability and shelf-life. However, for many subsequent synthetic transformations, particularly those involving nucleophilic reactions or base-sensitive reagents, the presence of the acidic hydrochloride is incompatible. Therefore, the efficient and clean conversion of the hydrochloride salt to its neutral "free base" form is a critical and frequently required preliminary step in a synthetic workflow.

This application note details the chemical logic and a robust protocol for this deprotonation reaction. The core of the process is a straightforward acid-base neutralization, followed by a liquid-liquid extraction to isolate the purified free base. The trustworthiness of this protocol is established through its reliance on fundamental chemical principles and the inclusion of in-process controls and post-synthesis characterization techniques.

The Chemistry of Free Base Conversion

The conversion of an amine hydrochloride salt to its free base is an equilibrium-driven process. The 4-chloropicolinimidamide hydrochloride salt exists as a protonated, positively charged species, with a chloride counter-ion. To generate the neutral free base, a base stronger than the 4-chloropicolinimidamide itself must be introduced to abstract the acidic proton.

Equation 1: General Deprotonation Reaction

The choice of base and solvent system is critical for reaction efficiency and product purity.

  • Base Selection: An inorganic base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) is typically used. For this protocol, we select a saturated aqueous solution of sodium bicarbonate. It is a sufficiently strong base to deprotonate the hydrochloride salt (pKa of conjugate acid H₂CO₃ is ~6.35) but is milder and safer to handle than strong hydroxides, minimizing the risk of potential side reactions like hydrolysis of the imidamide functional group.

  • Solvent System: A biphasic system consisting of water and a water-immiscible organic solvent is ideal. The hydrochloride salt is soluble in the aqueous phase, where the reaction with the base occurs. The resulting free base is significantly less polar and will preferentially partition into the organic phase. Dichloromethane (DCM) or ethyl acetate are common choices; we will proceed with ethyl acetate due to its lower toxicity profile compared to DCM. This partitioning effect drives the reaction to completion and forms the basis for product isolation via extraction.

Safety First: Hazard Analysis and Mitigation

Safe laboratory practice is non-negotiable. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Substance CAS Number Key Hazards Required PPE & Handling Precautions
4-Chloropicolinimidamide HCl 688753-58-4Causes skin and serious eye irritation.[1][2]Safety goggles, lab coat, nitrile gloves. Avoid dust inhalation.[2][3]
Ethyl Acetate 141-78-6Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Work away from ignition sources. Use in a well-ventilated area (fume hood). Safety goggles, lab coat, nitrile gloves.
Sodium Bicarbonate 144-55-8Generally low hazard, but dust can cause minor respiratory irritation.Standard lab PPE. Avoid creating dust.
Anhydrous Sodium Sulfate 7757-82-6Low hazard. Can cause minor eye irritation as a dust.Standard lab PPE. Avoid creating dust.
Brine (Saturated NaCl) 7647-14-5 (NaCl)Non-hazardous.Standard lab PPE.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4] If irritation persists, seek medical attention.[1][2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Spill: Absorb spills of organic solvents with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[5] For aqueous spills, neutralize if necessary and absorb. Prevent entry into drains.[1]

Detailed Experimental Protocol

This protocol is designed for a starting scale of approximately 1.0 gram of 4-chloropicolinimidamide hydrochloride. It can be scaled accordingly with appropriate adjustments to glassware and reagent volumes.

Reagents and Equipment
Reagent / Equipment Specification Purpose
4-Chloropicolinimidamide HClReagent GradeStarting Material
Ethyl Acetate (EtOAc)ACS Grade or higherExtraction Solvent
Sodium Bicarbonate (NaHCO₃)ACS Grade or higherBase
Deionized WaterType II or higherSolvent
Sodium Chloride (NaCl)ACS Grade or higherTo prepare brine
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade, granularDrying Agent
Magnetic Stirrer & Stir Bar---Agitation
125 mL Erlenmeyer Flask---Reaction Vessel
125 mL Separatory Funnel---Liquid-Liquid Extraction
pH paper or pH meterRange 1-14In-process control
Rotary Evaporator---Solvent Removal
Glass Funnel & Filter Paper---Filtration
Round Bottom FlaskAppropriate sizeCollection Vessel
Step-by-Step Procedure
  • Dissolution of Starting Material:

    • Weigh 1.0 g of 4-chloropicolinimidamide hydrochloride and add it to a 125 mL Erlenmeyer flask containing a magnetic stir bar.

    • Add 20 mL of deionized water to the flask. Stir at room temperature until all the solid has completely dissolved.

  • Basification (Deprotonation):

    • Prepare a saturated aqueous solution of sodium bicarbonate by dissolving NaHCO₃ in deionized water until no more solid dissolves.

    • While stirring the solution from Step 1, slowly add the saturated NaHCO₃ solution dropwise.

    • You may observe the formation of a white precipitate or cloudiness as the water-insoluble free base begins to form.

    • Continue adding the basic solution until the pH of the aqueous phase is ≥ 8.5. Check the pH periodically by touching a clean glass rod to the solution and then to a strip of pH paper. This ensures complete deprotonation.

  • Extraction of the Free Base:

    • Transfer the entire mixture from the Erlenmeyer flask to a 125 mL separatory funnel.

    • Add 30 mL of ethyl acetate to the separatory funnel.

    • Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.

    • Shake the funnel vigorously for approximately 1 minute, venting frequently.

    • Place the funnel back on a ring stand and allow the layers to fully separate. The upper layer will be the organic phase (ethyl acetate) and the lower layer will be the aqueous phase.

    • Carefully drain the lower aqueous layer into a beaker.

    • Drain the upper organic layer into a clean, dry 125 mL Erlenmeyer flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with 20 mL portions of ethyl acetate. Combine all organic extracts into the same Erlenmeyer flask. This repeated extraction maximizes the recovery of the product.

  • Washing and Drying:

    • Prepare a brine solution by dissolving NaCl in deionized water until saturation.

    • Return the combined organic extracts to the separatory funnel. Add 25 mL of brine, shake, vent, and allow the layers to separate as before.

    • Drain and discard the lower aqueous brine layer. This wash helps to remove most of the residual water from the organic phase.

    • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

    • Add a generous scoop (approximately 2-3 grams) of anhydrous sodium sulfate to the organic extract. Swirl the flask gently. If the drying agent clumps together, add more until some particles flow freely. Let it stand for 15-20 minutes to ensure all water is absorbed.

  • Isolation of the Final Product:

    • Set up a gravity filtration apparatus using a glass funnel and fluted filter paper, filtering into a pre-weighed round bottom flask.

    • Filter the dried organic solution to remove the sodium sulfate. Rinse the flask and the drying agent with a small amount (5-10 mL) of fresh ethyl acetate to ensure a quantitative transfer.

    • Remove the solvent from the filtrate using a rotary evaporator. Use a water bath temperature of 30-40°C and apply vacuum gradually.

    • Continue evaporation until a solid or oil remains and the solvent is fully removed. Dry the product under high vacuum for at least one hour to remove any residual solvent.

    • Weigh the round bottom flask again to determine the final mass of the isolated free base 4-chloropicolinimidamide and calculate the yield.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_extract Isolation cluster_product Final Product start Dissolve Salt in H₂O base Add Sat. NaHCO₃ (aq) to pH ≥ 8.5 start->base extract1 Extract with EtOAc (3x) base->extract1 wash Wash Organic Layer with Brine extract1->wash dry Dry with Na₂SO₄ wash->dry filtrate Filter dry->filtrate evap Evaporate Solvent (Rotovap) filtrate->evap product Free Base 4-Chloropicolinimidamide evap->product

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Picolinimidamide Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability and reactivity profile of Picolinimidamides (Pyridine-2-carboximidamides), focusing on troubleshooting unwanted cyclization pathways.

Topic: Control and Suppression of Cyclization Side Reactions in Picolinimidamide Scaffolds Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 2.4 (Current as of 2026)

Diagnostic Overview: Is Your Amidine Cyclizing?

Picolinimidamides (2-amidinopyridines) are potent P1 moieties in serine protease inhibitors (e.g., Factor Xa, Thrombin) and versatile ligands in catalysis. However, their unique topology—placing a nucleophilic amidine adjacent to a pyridine nitrogen—creates a "perfect storm" for intramolecular cyclization and intermolecular oligomerization.

Quick Diagnostic Table: Identifying the Byproduct

Use this table to correlate your LC-MS/NMR data with the likely cyclization mode.

Observation (LC-MS/NMR)Suspected Side ReactionLikely Cause
[M+H]⁺ = 3x Monomer Trimerization (1,3,5-Triazine formation)High concentration, high T, lack of steric bulk.
[M-2H] or [M-H] Oxidative Cyclization (Triazolopyridine)Presence of oxidants (Cu, Fe, air) or hydrazine contaminants.
Shift in δ (Py-H) Imidazo[1,5-a]pyridine fusion Reaction with adjacent electrophiles (aldehydes/ketones).
[M+H]⁺ = +18 (Water) Hydrolysis (Picolinamide)pH < 3 or pH > 10, aqueous workup delays.
Insoluble Precipitate Polymerization/Oligomerization Free-base storage; CO₂ absorption (carbonate formation).

Critical Troubleshooting Guides

Issue A: The "Triazine" Trimerization (Intermolecular)

Symptom: Your yield is low, and you isolate a highly stable, insoluble white solid with a mass exactly three times that of your starting nitrile/amidine. Mechanism: Picolinimidamides, particularly in their free-base form, are prone to self-condensation to form 2,4,6-tris(pyridin-2-yl)-1,3,5-triazines. This is a variation of the Pinner synthesis side reaction.

Troubleshooting Protocol:

  • Protonation State: Never store picolinimidamides as free bases for extended periods. Convert immediately to the HCl or p-Toluenesulfonate (TsOH) salt. The protonated amidinium species is resonance-stabilized and resistant to nucleophilic attack by another amidine molecule.

  • Concentration Control: Perform coupling reactions at high dilution (0.05 M - 0.1 M). High concentrations favor second-order intermolecular kinetics (trimerization).

  • Steric Blocking: If possible, introduce substitution at the ortho-position of the pyridine ring (e.g., 3-methylpyridine). This sterically hinders the approach required for trimerization without abolishing ligand activity.

Issue B: Fused Ring Formation (Intramolecular)

Symptom: Formation of [1,2,4]triazolo[4,3-a]pyridine or imidazo[1,5-a]pyridine derivatives during functionalization. Mechanism: The pyridine nitrogen is a latent nucleophile. If the amidine nitrogen is functionalized (e.g., with a leaving group or via oxidative activation), the pyridine nitrogen can attack the amidine carbon (or vice versa), leading to a fused bicyclic system.

Visualizing the Pathway: The diagram below illustrates the competition between the desired stability and the oxidative cyclization pathway often triggered by trace metals or hydrazone intermediates.

G Start Picolinimidamide (Precursor) Inter N-Functionalized Intermediate Start->Inter Functionalization (e.g., Hydrazine/Oxidant) Cyclic [1,2,4]Triazolo[4,3-a]pyridine (Fused Byproduct) Start->Cyclic Direct Oxidative Cyclization (w/ NCS or Cu catalysts) Desired Linear Amidine Product Inter->Desired Kinetic Control (Low T, Inert Atm) Inter->Cyclic Thermodynamic Sink (High T, Oxidative Stress, Acid)

Figure 1: Mechanistic divergence between stable functionalization and fused-ring cyclization.

Troubleshooting Protocol:

  • Avoid Oxidative Conditions: If synthesizing N-substituted derivatives, degas all solvents. Trace copper or iron can catalyze the oxidative cyclization of amidines/hydrazones to triazolopyridines.

  • Temperature Management: Keep reaction temperatures below 40°C. The activation energy for the ring-closing reaction (forming the aromatic fused system) is accessible at reflux.

  • Scavenge Electrophiles: If the cyclization is driven by an adjacent electrophile (e.g., an aldehyde reacting to form an imidazopyridine), use a drying agent (MgSO₄) or molecular sieves to trap water, or use a specific scavenger if the electrophile is an impurity.

Experimental Protocols: Validated Stabilization Methods

Protocol A: Synthesis of Stable Picolinimidamide HCl Salt

Use this protocol to avoid "free-base" oligomerization.

  • Dissolution: Dissolve the 2-cyanopyridine precursor (1.0 eq) in anhydrous MeOH (0.5 M).

  • Alkoxide Formation: Add NaOMe (0.1 eq) catalytic at 0°C. Stir for 3-4 h to form the imidate intermediate.

  • Ammonolysis: Add NH₄Cl (1.1 eq) directly or bubble dry NH₃ gas.

  • Critical Stabilization Step: Once conversion is >95% (by HPLC), do not evaporate to dryness as a free base.

  • Acidification: Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.

  • Precipitation: Dilute with Et₂O or MTBE to precipitate the Picolinimidamide·HCl salt.[1]

  • Filtration: Filter and wash with Et₂O. Store in a desiccator.

Protocol B: Reversing the "False" Cyclization (Hydrolysis)

Sometimes what looks like cyclization is actually hydrolysis.

  • Check: Is the mass [M+1]? If yes, you have the amide.

  • Prevention: Picolinimidamides hydrolyze rapidly at pH > 11.

  • Buffer Selection: For aqueous workups, use Ammonium Acetate (pH 7) or Phosphate Buffer (pH 6-7) . Avoid NaOH or Na₂CO₃ washes.

Frequently Asked Questions (FAQ)

Q1: I see a +51 mass shift in my LC-MS. Is this a cyclization? A: No, a +51 shift typically indicates the formation of a 3-(1-piperidinyl)alanine adduct or similar if you are using Fmoc chemistry, but in pure amidine synthesis, it is likely a solvent adduct or impurity. However, if you see [2M-NH3] , that is a dimerization event (Bis-amidine formation).

Q2: Can I use EDC/NHS coupling with picolinimidamides? A: Proceed with caution. The amidine nitrogen is nucleophilic but less so than a primary amine. EDC activation of a carboxylic acid can lead to N-acylurea formation or, more critically, the activated acid might attack the pyridine nitrogen first if the amidine is sterically hindered, leading to rearrangement. Use HATU with a non-nucleophilic base (DIPEA) to favor the kinetic amide bond formation over cyclization.

Q3: Why does my picolinimidamide turn yellow/orange upon storage? A: This is the "Canary Warning." The color change indicates the formation of conjugated oligomers or oxidation products (N-oxides). If the salt is white and turns yellow, it has absorbed moisture and is hydrolyzing/polymerizing. Recrystallize immediately from EtOH/Et₂O.

References

  • Mechanistic Insight into Amidine Cyclization

    • Title: Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide.[2]

    • Source: MDPI (Molecules), 2021.
    • URL:[Link]

  • Triazine Side Reactions

    • Title: One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles.[3]

    • Source: Journal of Organic Chemistry (NIH Postprint), 2014.
    • URL:[Link]

  • Picolinimidamide Ligand Stability

    • Title: Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.
    • Source: PMC (NIH), 2018.
    • URL:[Link]

  • General Amidine Troubleshooting: Title: Troubleshooting common issues in pyridine synthesis. Source: BenchChem Technical Guides.

Sources

Technical Support Center: Optimization of Yield in 4-Chloropicolinimidamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-chloropicolinimidamide coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific amide bond formation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the coupling of 4-chloropicolinimidamide with carboxylic acids.

Table 1: Troubleshooting Common Issues in 4-Chloropicolinimidamide Couplings
Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield 1a. Moisture Contamination: Activated intermediates are water-sensitive and can hydrolyze back to the carboxylic acid.[1]Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar).
1b. Inactive Amine: The imidamide nitrogen may be protonated (e.g., if used as a hydrochloride salt) and thus non-nucleophilic.[1]Add a sufficient amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) to liberate the free imidamide.[2]
1c. Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough for your specific substrates, especially if they are sterically hindered or electron-deficient.[1]For challenging substrates, switch to a more powerful uronium/aminium salt like HATU or HBTU.[1] For standard couplings, EDC with an additive like HOBt is often sufficient.[1][2]
1d. Poor Solubility: Reagents not fully dissolved will react poorly.[1]Select a solvent that effectively dissolves all starting materials. Consider DMF, NMP, or acetonitrile.[2][3]
2. Formation of Side Products 2a. N-Acylurea Formation (with carbodiimides): The O-acylisourea intermediate can rearrange, especially with slow amine addition.[2]Add an auxiliary nucleophile like HOBt or HOAt. This traps the activated acid as a more stable active ester, suppressing the rearrangement.[1][2]
2b. Racemization (with chiral acids): The activation process can lead to loss of stereochemical integrity.Use racemization-suppressing additives like HOBt or, more effectively, HOAt.[1] Consider running the reaction at a lower temperature (e.g., 0 °C).[2]
3. Poor Reproducibility 3a. Inconsistent Reagent Quality: Degradation of coupling reagents or solvents (especially peroxide formation in ethers like THF) can affect outcomes.Use fresh, high-purity reagents and solvents. Store moisture-sensitive reagents in a desiccator.
3b. Variability in Reaction Setup: Minor changes in addition order, rate, or temperature can impact complex reactions.Standardize the protocol. A common and effective method is to pre-activate the carboxylic acid with the coupling reagent and any additives for a short period before adding the 4-chloropicolinimidamide.

Visual Troubleshooting Workflow

To assist in diagnosing yield issues, the following decision tree outlines a logical progression of troubleshooting steps.

G start Low or No Yield Observed check_moisture Are conditions strictly anhydrous? start->check_moisture fix_moisture SOLUTION: Use anhydrous solvents/reagents. Run under inert atmosphere. check_moisture->fix_moisture No check_base Is the imidamide a salt? Is sufficient base present? check_moisture->check_base Yes fix_moisture->check_base fix_base SOLUTION: Add 2-3 eq. of a non-nucleophilic base (e.g., DIPEA). check_base->fix_base No check_reagent Is the coupling reagent strong enough? check_base->check_reagent Yes fix_base->check_reagent fix_reagent SOLUTION: For hindered substrates, switch to HATU, HBTU, or COMU. check_reagent->fix_reagent No check_solubility Are all starting materials fully dissolved? check_reagent->check_solubility Yes fix_reagent->check_solubility fix_solubility SOLUTION: Change solvent to one with better solubilizing power (e.g., DMF, NMP). check_solubility->fix_solubility No success Yield Optimized check_solubility->success Yes fix_solubility->success

Caption: Troubleshooting decision tree for low-yield coupling reactions.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent and base for my reaction?

The choice of solvent and base is critical and interdependent. The primary role of the solvent is to fully dissolve the starting materials, while the base is typically needed to neutralize any acidic byproducts or to deprotonate an amine salt.[1] Solvents can significantly influence reaction rates and even selectivity.[4][5]

Causality: Polar aprotic solvents like DMF and NMP are excellent choices due to their high dielectric constants and ability to dissolve a wide range of organic molecules. However, they can be difficult to remove during work-up. Acetonitrile and DCM are good, less polar alternatives but may not be suitable for all substrates.[2][3] The base must be non-nucleophilic to avoid competing with the 4-chloropicolinimidamide in reacting with the activated carboxylic acid. Tertiary amines like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are common choices.

Table 2: Solvent and Base Selection Guide
Solvent Key Properties Commonly Paired Base Considerations
DCM (Dichloromethane)Volatile, good for many standard reactions.DIPEA, TEALess effective at dissolving polar substrates.
DMF (Dimethylformamide)Excellent solubilizing power, high boiling point.DIPEACan be difficult to remove; potential for side reactions at high temperatures.
Acetonitrile (MeCN)Good balance of polarity and volatility.DIPEA, TEAGenerally a good starting point for screening.[2]
THF (Tetrahydrofuran)Aprotic ether, moderate polarity.DIPEAMust be fresh and free of peroxides.
Q2: What is the correct order of addition for the reagents?

The order of addition can influence both yield and purity. The most reliable method is to pre-activate the carboxylic acid .

Causality: The reaction proceeds via the formation of a highly reactive intermediate from the carboxylic acid and the coupling reagent.[6] This intermediate is susceptible to side reactions or hydrolysis. By allowing it to form and then immediately introducing the nucleophile (4-chloropicolinimidamide), you maximize the chance of the desired reaction occurring. Adding the coupling reagent to a mixture of the acid and amine can lead to decomposition of the coupling reagent before it has a chance to activate the acid.[2]

Detailed Protocol: Pre-activation Method
  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.) and the chosen anhydrous solvent.

  • Additives: Add any additives, such as HOBt (1.1 eq.).

  • Activation: Add the coupling reagent (e.g., EDC, 1.1 eq.) to the solution and stir at room temperature for 15-30 minutes. You can monitor the activation by TLC or LC-MS.

  • Nucleophile Addition: In a separate flask, dissolve the 4-chloropicolinimidamide (1.0-1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.) in the anhydrous solvent.

  • Coupling: Add the solution containing the imidamide and base dropwise to the pre-activated carboxylic acid mixture.

  • Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

Q3: My starting materials are very sterically hindered. What are my options?

Steric hindrance can dramatically slow down or prevent the reaction by physically blocking the reactive centers from approaching each other.[1]

Causality and Solution: More powerful coupling reagents are designed to create a more reactive activated intermediate, which can overcome the high energy barrier imposed by steric bulk. Uronium/aminium salts like HATU , HBTU , or COMU are significantly more reactive than standard carbodiimides and are the reagents of choice for sterically demanding couplings.[1] These reagents are often used in combination with a non-nucleophilic base like DIPEA or 2,4,6-collidine. Be aware that these highly reactive reagents are also more sensitive to moisture.

Experimental Workflows & Diagrams

General Reaction Mechanism

The following diagram illustrates the general two-step mechanism for amide bond formation using a coupling reagent.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Activated Intermediate [R-CO-X] RCOOH->ActivatedIntermediate Amine 4-Chloropicolinimidamide (Nu-H) Product Amide Product (R-CO-Nu) Amine->Product CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate ActivatedIntermediate->Product Byproduct Byproduct ActivatedIntermediate->Byproduct Side Reactions (e.g., Hydrolysis)

Sources

Removing ammonium chloride impurities from amidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of amidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of ammonium chloride (NH₄Cl), a common byproduct in amidine synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity of your research.

Introduction: The Challenge of Ammonium Chloride Impurity

Amidine hydrochlorides are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] A prevalent method for their synthesis is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, followed by reaction with ammonia or an amine to yield the amidine.[3][4][5][6][7] A common byproduct of this synthesis is ammonium chloride (NH₄Cl).[1] The presence of excess ammonium chloride or its formation during the reaction can lead to significant impurities in the final product, potentially affecting downstream applications and the quality of the final active pharmaceutical ingredient (API).[1]

This guide provides practical, field-proven strategies to effectively remove ammonium chloride impurities, ensuring high purity of your amidine hydrochloride product.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of amidine hydrochloride salts in a question-and-answer format.

Issue 1: My amidine hydrochloride salt is highly water-soluble, making aqueous workups to remove NH₄Cl difficult.

Q: How can I remove ammonium chloride from my highly water-soluble amidine hydrochloride without significant product loss?

A: This is a common challenge as both the desired product and the impurity are ionic salts with high water solubility. The key is to exploit differential solubility in organic solvents.

Probable Cause: The high polarity and ionic nature of both your amidine hydrochloride and ammonium chloride lead to their high solubility in water, making simple aqueous extraction or washing ineffective.

Solution:

  • Solvent Selection: The primary strategy is to find an organic solvent in which your amidine hydrochloride is soluble, but ammonium chloride is not.

    • Recommended Solvents: Isopropanol and acetonitrile are excellent starting points. Many amidine hydrochlorides are soluble in these solvents, especially with gentle heating, while ammonium chloride has very low solubility.[8] Methanol is generally not recommended as ammonium chloride has slight solubility in it.[8]

    • Screening: Perform small-scale solubility tests with your specific amidine hydrochloride in a range of polar aprotic and protic solvents (e.g., isopropanol, acetonitrile, ethanol, acetone).

  • Trituration/Slurry Wash Protocol:

    • Suspend the crude solid mixture in the chosen solvent (e.g., isopropanol).

    • Stir the slurry vigorously at room temperature or with gentle warming for a sufficient period (e.g., 30-60 minutes). This allows the amidine hydrochloride to dissolve while the ammonium chloride remains as a solid.

    • Filter the mixture. The solid ammonium chloride will be retained on the filter paper, and your desired product will be in the filtrate.

    • Evaporate the solvent from the filtrate to recover the purified amidine hydrochloride.

Issue 2: Recrystallization is not yielding a pure product.

Q: I've attempted to recrystallize my amidine hydrochloride, but the ammonium chloride seems to co-crystallize. What am I doing wrong?

A: Co-crystallization can occur if the solvent system is not optimized or if the concentration of the impurity is very high.

Probable Cause: The chosen recrystallization solvent may have similar solubility properties for both your product and the impurity at different temperatures.

Solution:

  • Solvent System Optimization: A single solvent may not be sufficient. A binary solvent system can be more effective.

    • Good Solvent/Anti-Solvent System: Find a "good" solvent that dissolves your amidine hydrochloride at an elevated temperature and an "anti-solvent" in which your product is insoluble but the ammonium chloride has some solubility or remains in solution.

    • Example: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol). Then, slowly add a "bad" solvent (e.g., diethyl ether or ethyl acetate) until turbidity is observed.[9] Cool the mixture slowly to promote the crystallization of the pure amidine hydrochloride.

  • Pre-treatment: If the ammonium chloride concentration is very high, consider a preliminary purification step like trituration (as described in Issue 1) to reduce the impurity load before recrystallization.

Issue 3: I am observing a low yield after purification.

Q: My purification process is removing the ammonium chloride, but my product yield is unacceptably low. How can I improve this?

A: Low yields can result from product loss during filtration, transfer, or due to partial solubility in the wash solvent.

Probable Cause:

  • Your amidine hydrochloride may have some solubility in the "anti-solvent" or the solvent used for washing.

  • Premature crystallization during hot filtration.[10]

Solution:

  • Optimize Washing: When washing the isolated crystals, use a minimal amount of a cold solvent in which your product has very low solubility.

  • Careful Solvent Selection for Recrystallization: Ensure the chosen solvent provides a significant difference in solubility for your product at high and low temperatures to maximize recovery.

  • Preventing Premature Crystallization: During hot filtration to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.[10] Using a stemless funnel is also recommended.[10]

Frequently Asked Questions (FAQs)

Q1: Can I use sublimation to remove ammonium chloride?

A1: Yes, sublimation can be an effective method for removing ammonium chloride.[11][12][13] Ammonium chloride sublimes at 337.6°C, decomposing into ammonia and hydrogen chloride gas, which then recombine upon cooling to form solid ammonium chloride again.[14] This property can be used to separate it from non-volatile amidine hydrochloride salts.[12][14] However, you must ensure that your amidine hydrochloride is thermally stable at the sublimation temperature of ammonium chloride. A vacuum oven can also be used to remove ammonium chloride due to its relatively high vapor pressure.[8]

Q2: Are there any chemical methods to remove ammonium chloride?

A2: Yes, a patented method involves the chemical conversion of ammonium chloride into a more easily separable salt.[1] This method involves dissolving the crude amidine hydrochloride in an alcohol (e.g., methanol) and then adding a metal alkoxide (e.g., sodium methoxide or potassium tert-butoxide).[1] The alkoxide reacts with the ammonium chloride to form an insoluble sodium or potassium chloride precipitate, which can be filtered off.[1] This method can be very effective in reducing ammonium chloride content to less than 0.5%.[1]

Q3: How can I confirm the absence of ammonium chloride in my final product?

A3: Several analytical techniques can be used to detect and quantify ammonium chloride:

  • Ion Chromatography (IC): This is a highly sensitive and specific method for quantifying ammonium ions.[15][16]

  • Qualitative Chemical Tests: Simple wet chemistry tests can indicate the presence of ammonium ions. For example, adding a strong base (like NaOH) and warming will release ammonia gas, which has a characteristic pungent smell and can turn damp red litmus paper blue.[17][18] The addition of Nessler's reagent to an alkaline solution of the sample will produce a brown precipitate if ammonium ions are present.[17]

  • ¹H NMR Spectroscopy: While not ideal for quantification of inorganic salts, the presence of a broad singlet for the NH₄⁺ protons might be observable, though its chemical shift can be variable.

Q4: What is the source of ammonium chloride in my amidine synthesis?

A4: In the Pinner synthesis of amidines, an imidate intermediate is reacted with ammonia or an ammonium salt.[3][5][19] If an excess of ammonium chloride is used or if the reaction is incomplete, it will remain as an impurity in the final product.[1]

Detailed Experimental Protocols

Protocol 1: Purification by Trituration with Isopropanol

This protocol is suitable for amidine hydrochlorides that are soluble in isopropanol, while ammonium chloride is not.

Materials:

  • Crude amidine hydrochloride containing NH₄Cl impurity

  • Isopropanol (anhydrous)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

Procedure:

  • Place the crude amidine hydrochloride salt in an Erlenmeyer flask with a magnetic stir bar.

  • Add a sufficient volume of isopropanol to form a stirrable slurry (approximately 5-10 mL of solvent per gram of crude material).

  • Stir the slurry vigorously at room temperature for 30-60 minutes. Gentle warming (to 40-50°C) can be applied if the amidine hydrochloride has low solubility at room temperature.[8]

  • Filter the mixture through a Büchner funnel under vacuum.

  • Wash the collected solid (which should be primarily NH₄Cl) with a small amount of cold isopropanol to recover any entrained product.

  • Combine the filtrate and the washings.

  • Remove the isopropanol from the filtrate using a rotary evaporator to yield the purified amidine hydrochloride.

  • Dry the product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Chemical Conversion and Filtration

This protocol is based on the conversion of NH₄Cl to an insoluble salt.[1]

Materials:

  • Crude amidine hydrochloride containing NH₄Cl impurity

  • Anhydrous methanol

  • Sodium methoxide (solid or as a solution in methanol)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude amidine hydrochloride in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add a stoichiometric amount of sodium methoxide (relative to the amount of NH₄Cl impurity) to the solution. The molar ratio of alkoxide to ammonium chloride should be approximately 1:1.[1]

  • Stir the mixture at room temperature or gently heat to 50-60°C for 30-60 minutes. A precipitate of sodium chloride will form.[1]

  • Cool the mixture to room temperature and filter through a Büchner funnel to remove the precipitated sodium chloride.

  • Wash the solid on the filter with a small amount of cold methanol.

  • Combine the filtrate and the washings.

  • Remove the methanol from the filtrate using a rotary evaporator to obtain the purified amidine hydrochloride.

  • Dry the product under high vacuum.

Data Presentation

Table 1: Solubility of Ammonium Chloride in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water029.4[20]
Water2538.3[20]
Water10074.1[20]
Methanol193.35[20]
Ethanol190.6[20]
Glycerol-9.7[20]
Isopropanol-Low[8]
Acetonitrile-Low[8]

Note: The solubility of your specific amidine hydrochloride will vary and should be experimentally determined.

Visualizations

Workflow for Purification by Trituration

G cluster_0 Purification by Trituration A Crude Amidine HCl (with NH4Cl) B Add Isopropanol & Stir A->B C Filter Slurry B->C D Solid (NH4Cl) C->D Insoluble E Filtrate (Amidine HCl in Isopropanol) C->E Soluble F Evaporate Solvent E->F G Pure Amidine HCl F->G

Caption: Workflow for removing NH₄Cl via trituration.

Workflow for Purification by Chemical Conversion

G cluster_1 Purification by Chemical Conversion H Crude Amidine HCl (with NH4Cl) in Methanol I Add Sodium Methoxide H->I J Reaction: NH4Cl + NaOMe -> NaCl(s) + NH3 + MeOH I->J K Filter Mixture J->K L Solid (NaCl) K->L Precipitate M Filtrate (Amidine HCl in Methanol) K->M Solution N Evaporate Solvent M->N O Pure Amidine HCl N->O

Caption: Workflow for removing NH₄Cl via chemical conversion.

References

  • How we can remove Ammonium Chloride salts from highly water soluble organic compound? | ResearchGate. (2016, January 12). Retrieved from [Link]

  • to purify a given sample of ammonium chloride by sublimation ​ - Brainly.in. (2022, September 15). Retrieved from [Link]

  • How can we separate ammonium chloride and salt by sublimation? - Quora. (2018, July 25). Retrieved from [Link]

  • Separating mixtures using sublimation | Matter | Physics - YouTube. (2013, July 7). Retrieved from [Link]

  • ammonium chloride purification - Powered by XMB 1.9.11 - Sciencemadness.org. (2017, March 2). Retrieved from [Link]

  • CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents.
  • Pinner reaction - Wikipedia. Retrieved from [Link]

  • To separate a mixture of Ammonium chloride (NH4Cl) and common salt (NaCl) - YouTube. (2023, April 19). Retrieved from [Link]

  • Synthesis of amidines - Organic Chemistry Portal. Retrieved from [Link]

  • Amidine synthesis by imidoylation - Organic Chemistry Portal. Retrieved from [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. Retrieved from [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis - Sciforum. Retrieved from [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. Retrieved from [Link]

  • Pinner Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. Retrieved from [Link]

  • Pinner Reaction | NROChemistry. Retrieved from [Link]

  • A Lewis acid-promoted Pinner reaction - PMC. Retrieved from [Link]

  • recrystallization.pdf. Retrieved from [Link]

  • Amidine | Solubility of Things. Retrieved from [Link]

  • How to remove ammonium chloride from a reaction if the compound is water soluble? Retrieved from [Link]

  • Experiment one The identification and the assay of Ammonium Chloride. Retrieved from [Link]

  • Ammonium Chloride Analysis - Salt Analysis Guide. Retrieved from [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. Retrieved from [Link]

  • Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]− - PMC. Retrieved from [Link]

  • US3725456A - Process for preparing amidine salts - Google Patents.
  • Ammonium chloride salting out extraction/cleanup for trace-level quantitative analysis in food and biological matrices by flow injection tandem mass spectrometry - PubMed. Retrieved from [Link]

  • What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? : r/chemistry - Reddit. Retrieved from [Link]

  • Identification and determination of NH4 + ions in “D-Ala-NH2·HCl” drug substance by Ion Chromatography (IC) - DiVA. Retrieved from [Link]

  • JPH01230410A - Removal of ammonium chloride - Google Patents.
  • Ammonium Chloride Salt Analysis Test | PDF - Scribd. Retrieved from [Link]

  • Salt Analysis: Ammonium Chloride (NH4​Cl) - Studychem. Retrieved from [Link]

  • How can I purify HCl salt of a compound which has an isocyanate group? - ResearchGate. Retrieved from [Link]

  • Salt Analysis-Ammonium Chloride | PDF - Scribd. Retrieved from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. Retrieved from [Link]

  • To separate ammonium chloride from common salt we use class 10 chemistry CBSE. Retrieved from [Link]

  • Ammonium Chloride Solubility Measurement, Molecular Simulation, and Correlation in Binary Solvents from 283.15 to 323.15 K - ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Picolinimidamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Minimizing Dimer & Oligomer Formation in Picolinimidamide Synthesis

Status: Open | Priority: High | Department: Process Chemistry & Scale-Up

Executive Summary: The Picolinimidamide Paradox

You are likely encountering "dimerization" because the 2-position of the pyridine ring exerts a strong electron-withdrawing effect (inductive and mesomeric), rendering the nitrile carbon highly electrophilic. While this accelerates the desired nucleophilic attack to form the amidine, it simultaneously makes the intermediate (imidate or amidine) hyper-reactive toward unreacted starting material or itself.

The "Dimer" is typically one of two species:

  • N-Imidoylamidine (Linear Dimer): Resulting from the attack of the product amidine on the intermediate imidate.

  • 1,3,5-Triazine (Cyclic Trimer): Resulting from the cyclization of three nitrile/imidate units, often catalyzed by the very conditions used to form the amidine.

This guide provides the protocols to decouple reactivity from dimerization.

Module 1: Mechanistic Root Cause Analysis

FAQ: Why is my picolinonitrile coupling prone to dimerization compared to benzonitrile?

A: The pyridine nitrogen creates a dipole that destabilizes the intermediate.

  • Electronic Effect: The

    
     nitrogen at the ortho position pulls electron density from the nitrile carbon.
    
  • The Trap: In the Pinner method, the imidate ester intermediate is less stable than its phenyl analog. If the amine addition is delayed or the temperature rises, the imidate reacts with itself (self-condensation) or the newly formed amidine attacks the imidate, forming a dimer.

Visualization: The Divergent Pathway

The following diagram illustrates the critical bifurcation point where the reaction deviates from the Product (Amidine) to the Impurity (Dimer/Triazine).

Picolinimidamide_Mechanism Nitrile 2-Cyanopyridine (Starting Material) Imidate Imidate Ester (Activated Intermediate) Nitrile->Imidate + ROH / HCl (Pinner Activation) Triazine 1,3,5-Triazine (Cyclic Impurity) Nitrile->Triazine Base Catalysis (Oligomerization) Amidine Picolinimidamide (Target Product) Imidate->Amidine + NH3 or Amine (Fast Addition) Dimer N-Imidoylamidine (Linear Dimer) Imidate->Dimer + Amidine Product (Slow Addition/High Temp)

Figure 1: Mechanistic bifurcation showing how the target Amidine can act as a nucleophile against the Imidate intermediate to form the Linear Dimer.

Module 2: Troubleshooting The Pinner Reaction (Acid-Mediated)

The Pinner synthesis (Nitrile


 Imidate 

Amidine) is the most common industrial route but the most prone to hydrolytic dimers.
Critical Protocol: The "Cryogenic Quench" Technique

The Failure Mode: Adding the amine to the imidate at room temperature allows the rate of dimerization to compete with the rate of amidation.

Optimized Protocol:

  • Imidate Formation: Dissolve 2-cyanopyridine in anhydrous MeOH/EtOH (0.5 M). Bubble dry HCl gas at 0°C until saturation. Stir at 0–5°C for 12–24 hours.

    • Checkpoint: Monitor by TLC/HPLC. Do NOT proceed until nitrile is <1%. Residual nitrile leads to triazines.

  • Solvent Swap (Crucial): Evaporate the alcohol/HCl completely under high vacuum at <30°C. Re-dissolve the imidate salt in anhydrous methanol.

    • Why? Excess HCl promotes hydrolysis back to the ester/amide.

  • Amine Addition: Cool the imidate solution to -10°C . Add the amine (ammonia or substituted amine) in a single rapid portion or as a pre-cooled solution.

    • Stoichiometry: Use 3.0 – 5.0 equivalents of amine.

    • Logic: High amine concentration favors the bimolecular reaction (Amidine formation) over the reaction with the product (Dimerization).

Troubleshooting Table: Pinner Reaction
SymptomProbable CauseCorrective Action
High Ester Impurity Incomplete amidation or water ingress.Use molecular sieves in solvent; Ensure excess amine is used.
Linear Dimer (M+ Starting Material) Slow addition of amine.Dump the amine in rapidly. Do not add dropwise.
Triazine Formation Reaction temperature too high during imidate formation.Keep T < 5°C during HCl saturation.

Module 3: Troubleshooting Lewis Acid Catalysis (Garigipati Method)

For sterically hindered amines or electron-deficient nitriles where Pinner fails, the Garigipati method (using Aluminum Amides) is superior but requires strict handling to avoid "aluminum-chelated" dimers.

Protocol: The AlMe3 "Pre-Complexation" Strategy

The Failure Mode: Mixing AlMe


, Amine, and Nitrile simultaneously causes variable activation and oligomerization.

Optimized Protocol:

  • Reagent Preparation: In a glovebox or under Argon, add AlMe

    
     (2.0 M in toluene, 1.1 equiv) to a solution of the amine (1.1 equiv) in Toluene at 0°C.
    
  • Aging: Allow this to warm to RT and stir for 45 mins. Methane gas evolution must cease.

    • Chemical State: You have now formed the active reagent:

      
      .
      
  • Coupling: Add the 2-cyanopyridine (1.0 equiv) to this solution.

  • Thermal Ramp: Heat to 80°C.

    • Note: The high temp is required to break the strong Al-N bond, but because the aluminum is chelated, it prevents the "free" amidine from attacking a second nitrile molecule.

Decision Logic: Which Method to Choose?

Decision_Tree Start Start: Picolinimidamide Synthesis Substrate Is the Amine Sterically Hindered? Start->Substrate Pinner Route A: Pinner Synthesis (HCl/MeOH) Substrate->Pinner No (e.g., Ammonia, Methylamine) Garigipati Route B: Garigipati Method (AlMe3) Substrate->Garigipati Yes (e.g., Aniline, t-Butylamine) Check_Sens Is the Nitrile Acid Sensitive? Pinner->Check_Sens If Yield Low / Dimer High Check_Sens->Pinner No (Optimize Temp/Conc) Check_Sens->Garigipati Yes

Figure 2: Selection logic for synthetic route based on amine sterics and substrate sensitivity.

Module 4: Purification & Analysis

How to Detect the Dimer

Standard HPLC gradients often co-elute the dimer with the product because they share the same core chromophore.

  • Method: Use a Phenyl-Hexyl column rather than C18. The

    
     interactions with the pyridine rings separate the planar triazine/dimer impurities from the product.
    
  • MS Signature: Look for

    
     (Non-covalent dimer) vs 
    
    
    
    (Covalent dimer).
Purification "Rescue" Operation

If you have formed the dimer, recrystallization is often ineffective due to similar solubility.

  • Resolution: Convert the crude amidine to the Hydrochloride salt .

    • Dissolve crude in minimal EtOH.

    • Add 4M HCl in Dioxane.

    • Precipitate with Et

      
      O.
      
    • Mechanism:[1][2][3][4] The highly basic amidine protonates first and crystallizes; the less basic dimer/triazine often remains in the mother liquor.

References

  • Garigipati, R. S. (1990). "An efficient conversion of nitriles to amidines". Tetrahedron Letters, 31(14), 1969-1972.

  • Dunn, P. J. (2010). "The synthesis of Betrixaban (PRT054021)".[4] Organic Process Research & Development. (Contextualizing the industrial scale-up of picolinimidamide derivatives).

  • Lange, U. E., et al. (2013). "Minimizing impurities in the Pinner synthesis of amidines". European Journal of Organic Chemistry.
  • BenchChem Support. (2025). "Avoiding dimer formation in 6-(Hydroxymethyl)picolinohydrazide reactions".

Sources

Technical Support Center: Purification of Highly Polar Pyridine Amidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of highly polar pyridine amidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-recalcitrant molecules. The inherent basicity of the pyridine and amidine functionalities, coupled with high polarity, necessitates carefully tailored purification strategies to achieve the desired purity for downstream applications.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the "why" behind experimental choices, offering scientifically grounded explanations to empower you to overcome common purification hurdles.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the purification of highly polar pyridine amidine intermediates, providing probable causes and actionable solutions.

Issue 1: My compound streaks badly or remains at the baseline on a silica gel TLC plate, even with highly polar solvent systems.

Question: I'm trying to develop a column chromatography method for my pyridine amidine intermediate. On a standard silica gel TLC plate, the compound streaks severely or doesn't move from the origin, even when using solvent systems like 10% methanol in dichloromethane. What's causing this, and how can I get a clean separation?

Answer: This is a classic and frequently encountered problem when dealing with basic, polar compounds like pyridine amidines on standard silica gel.[1]

Causality: The primary reason for this behavior is the strong interaction between the basic nitrogen atoms in your pyridine and amidine groups and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to:

  • Strong Adsorption: The basic lone pairs on the nitrogen atoms form strong hydrogen bonds with the acidic protons of the silanol groups, causing the compound to bind very tightly to the stationary phase.[1]

  • Peak Tailing/Streaking: This strong, non-ideal interaction results in a non-uniform elution profile, where some molecules are retained more strongly than others, leading to significant peak tailing or streaking.[1]

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[2][3]

    • Triethylamine (TEA): Add 0.5-3% triethylamine to your eluent.[1][2] The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound.

    • Ammonium Hydroxide: Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this mixture in dichloromethane.[4] This is particularly useful for very polar, stubborn compounds.

  • Employ More Aggressive Polar Solvents: If a basic modifier alone is insufficient, you may need to increase the polarity of your mobile phase further.

    • A common starting point for highly polar compounds is 5% methanol in dichloromethane.[1][5] You can gradually increase the methanol concentration, but be cautious, as concentrations above 10% can start to dissolve the silica gel.[5]

  • Consider Alternative Stationary Phases: If your compound is particularly sensitive to silica gel or the above methods fail, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[6] You can purchase pre-coated TLC plates to test solvent systems.

    • Amine-Functionalized Silica: These columns have basic amine groups bonded to the silica surface, which helps to repel basic analytes and improve peak shape.[7][8]

Issue 2: My compound appears to be decomposing on the silica gel column.

Question: I've noticed that my recovery from silica gel column chromatography is very low, and I suspect my pyridine amidine intermediate is degrading on the column. How can I confirm this and prevent it?

Answer: The acidic nature of silica gel can indeed cause the decomposition of acid-sensitive compounds.[1]

Causality: The silanol groups on the silica surface create a weakly acidic environment. Pyridine amidines, while basic, may contain other functional groups that are labile to acid, leading to degradation during the prolonged exposure of column chromatography.

Solutions:

  • Test for Silica Stability with 2D TLC: Before running a column, it's crucial to assess the stability of your compound on silica gel.[4][9]

    • Protocol: a. Spot your crude reaction mixture on the bottom-left corner of a square TLC plate. b. Develop the plate in a suitable solvent system. c. Air dry the plate completely. d. Rotate the plate 90 degrees counter-clockwise and re-develop it in the same solvent system.

    • Interpretation: If your compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.

  • Deactivate the Silica Gel: If your compound shows some instability, you can deactivate the silica gel before use.[2]

    • Protocol: Pack the column with silica gel as usual. Then, flush the column with your chosen eluent containing 1-3% triethylamine.[2] Finally, flush with the eluent without the amine before loading your sample.

  • Switch to a More Inert Stationary Phase: For highly sensitive compounds, avoiding silica gel altogether may be necessary.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be an excellent alternative.[8]

    • Florisil or Alumina: These are less acidic than silica and can be viable alternatives.[4]

Issue 3: I'm struggling to remove highly polar, water-soluble impurities.

Question: My synthesis of a pyridine amidine intermediate has left me with some very polar, water-soluble byproducts. Standard organic solvent extractions are not removing them. What's the best approach?

Answer: The high polarity and potential water solubility of your target compound can make traditional liquid-liquid extractions challenging. An acid-base extraction is often the most effective method in this scenario.[10]

Causality: The basicity of the pyridine and amidine functionalities allows for their selective protonation and transfer into an aqueous phase, leaving less polar, non-basic impurities behind in the organic phase.

Experimental Protocol: Acid-Base Extraction [10]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine amidine will be protonated to form a water-soluble salt, which will move into the aqueous layer. Repeat the acidic wash to ensure complete extraction.

  • Separation: Separate the aqueous layer (containing your protonated product) from the organic layer (containing non-basic impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the pH is > 10. This will deprotonate the pyridinium salt, regenerating the free base form of your compound.[10]

  • Back-Extraction: Extract the liberated product back into an organic solvent.

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying highly polar pyridine amidine intermediates?

A1: The main challenges stem from their unique physicochemical properties:

  • High Polarity: This leads to strong interactions with polar stationary phases like silica gel, making elution difficult and often requiring highly polar mobile phases.[8][11]

  • Basicity: The pyridine and amidine moieties are basic, leading to strong interactions with the acidic silanol groups on silica gel, which can cause peak tailing and potential degradation.[1][9]

  • High Water Solubility: This can complicate liquid-liquid extractions and lead to the formation of emulsions.[11]

  • Co-elution with Polar Impurities: The similar polarities of the target compound and its byproducts can make chromatographic separation challenging.[11]

Q2: When should I consider recrystallization for purifying my pyridine amidine intermediate?

A2: Recrystallization is an excellent and often preferred purification method if your compound is a solid and you can find a suitable solvent system.[12] It is particularly advantageous when dealing with larger quantities of material, as it can be more scalable and cost-effective than chromatography.

Key Principles for Recrystallization:

  • Solvent Selection: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[13] Polar solvents like ethanol, acetone, or acetonitrile are often good starting points for polar compounds.[12]

  • Procedure: Dissolve the crude solid in the minimum amount of hot solvent.[14] If there are insoluble impurities, perform a hot gravity filtration.[14] Allow the solution to cool slowly to promote the formation of large, pure crystals.[14] Collect the crystals by vacuum filtration.[14]

Q3: Are there alternatives to traditional column chromatography for these types of compounds?

A3: Yes, several other chromatographic techniques can be very effective for purifying highly polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most successful technique for retaining and separating very polar compounds.[11][15] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[11][16]

  • Reversed-Phase Chromatography (RPC): While standard RPC with C18 columns is typically used for non-polar compounds, it can be adapted for polar analytes.[16] Using highly aqueous mobile phases with specialized "aqueous stable" C18 columns or employing ion-pairing reagents can be effective strategies.[8][17]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for purifying ionizable compounds like pyridine amidines.[7]

Q4: How do I choose the right solvent system for column chromatography?

A4: The selection of an appropriate solvent system is critical for a successful separation and should be guided by Thin Layer Chromatography (TLC).[2][18]

Solvent Selection Workflow:

  • Start with a Standard System: For polar compounds, a good starting point is a mixture of a relatively non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH).[5]

  • Run TLC Plates: Test various ratios of your chosen solvents. The goal is to find a system that gives your target compound an Rf value of approximately 0.2-0.3.[2]

  • Address Streaking: If you observe streaking, add a basic modifier like triethylamine (0.5-3%) to the solvent system.[1][2]

  • Gradient Elution: For complex mixtures, a gradient elution during column chromatography, where the polarity of the mobile phase is gradually increased, can provide better separation.[10]

Table 1: Common Solvent Systems for Polar Pyridine Amidines

Solvent System ComponentsRatio (v/v)Notes
Dichloromethane / Methanol98:2 to 90:10A standard choice for moderately to highly polar compounds.[5]
Dichloromethane / Methanol / Triethylamine95:5:0.5The addition of TEA helps to reduce peak tailing for basic compounds.[2]
Dichloromethane / (10% NH4OH in Methanol)95:5 to 90:10A more aggressive basic system for very polar and basic compounds.[4]
Ethyl Acetate / Hexane / TriethylamineVariesCan be effective if the compound is not extremely polar.
Acetonitrile / Water (HILIC)95:5 to 80:20Often used with a buffer like ammonium formate for HILIC separations.[2]

Visualizing the Purification Workflow

A logical approach to selecting the appropriate purification method is crucial for success. The following diagram outlines a decision-making workflow.

Purification_Workflow start Crude Pyridine Amidine Intermediate is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes develop_chromatography Develop Chromatography Method (TLC) is_solid->develop_chromatography No / Oily recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->develop_chromatography No acid_base_extraction Consider Acid-Base Extraction for Water-Soluble Impurities develop_chromatography->acid_base_extraction silica_stability Is compound stable on silica (2D TLC)? acid_base_extraction->silica_stability normal_phase Normal-Phase Chromatography (Silica Gel + Basic Modifier) silica_stability->normal_phase Yes alternative_phase Alternative Chromatography (Alumina, HILIC, Reversed-Phase) silica_stability->alternative_phase No pure_oil_solid Pure Product normal_phase->pure_oil_solid alternative_phase->pure_oil_solid

Caption: A decision tree for selecting a purification method.

References

  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]

  • Separation of pyridine or pyridine derivatives
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. [Link]

  • What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Column chromatography & TLC on highly polar compounds? Reddit. [Link]

  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry: University of Rochester. [Link]

  • How do you select solvents for chromatography? TutorChase. [Link]

  • Experiment 2: Recrystallization. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Recrystallization. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • How to choose the best solution for column chromatography? ResearchGate. [Link]

  • What is best method to remove pyridine from a reaction mixture? ResearchGate. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Hydrophobic chromatography and bioanalysis of some polar pyridine derivatives used as antilipolytic agents. PubMed. [Link]

  • recrystallization.pdf. [Link]

  • RECRYSTALLISATION. [Link]

  • Purification of polar compounds. The Analytical Scientist. [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]

  • Solvent selection in liquid chromatography. Molnar Institute. [Link]

  • New approach for chemical analysis enhances the detection of polar compounds in water. HIMS - University of Amsterdam. [Link]

  • A convenient guide to help select replacement solvent for dichloromethane in chromatography. ResearchGate. [Link]

  • Removing Pyridine. Reddit. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Chemistry Stack Exchange. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • New single step route for efficient synthesis of amidine containing molecules. [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. [Link]

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Validation & Comparative

Comparative Characterization Guide: 4-Chloropicolinimidamide HCl via 1H NMR in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Chloropicolinimidamide hydrochloride (also known as 4-chloro-2-pyridinecarboximidamide HCl) is a critical pharmacophore intermediate, notably employed in the synthesis of Factor Xa inhibitors like Betrixaban.

In drug development, the conversion of 4-chloropicolinonitrile (precursor) to the amidine (product) is a pivotal step. However, this reaction is prone to two primary failure modes:

  • Incomplete Conversion: Residual nitrile.

  • Hydrolysis: Formation of 4-chloropicolinamide (amide impurity) due to moisture.

This guide provides a definitive 1H NMR structural analysis in DMSO-d6 to distinguish the target amidine salt from its precursor and hydrolysis byproducts.

Structural Logic & Signal Prediction

To interpret the NMR spectrum accurately, one must understand the electronic environment of the pyridine ring substituted at the 2- and 4-positions.

Electronic Influences:
  • Pyridine Nitrogen (N1): Strongly electron-withdrawing, deshielding adjacent protons (H2/H6).

  • Amidine Group (C2): When protonated (HCl salt), the amidinium group is a potent electron-withdrawing group (EWG), shifting the entire ring system downfield relative to the free base or nitrile.

  • Chlorine (C4): Weakly deactivating but directs ortho/para shielding effects; however, inductive withdrawal dominates in the salt form.

DOT Visualization: Structural & Signaling Logic

The following diagram illustrates the correlation between the chemical structure and the expected NMR signals.

G Struct 4-Chloropicolinimidamide HCl H6 H6 Proton (Ortho to Pyridine N) Most Deshielded Struct->H6 Inductive Effect H3 H3 Proton (Ortho to Amidine) Shielded by Cl, Deshielded by Amidine Struct->H3 Anisotropy H5 H5 Proton (Meta to N) Coupled to H6 & H3 Struct->H5 Spin-Spin Coupling NH Amidine NH Protons (Exchangeable) Broad, > 9.0 ppm Struct->NH H-Bonding in DMSO 8.7 - 8.9 ppm (d) 8.7 - 8.9 ppm (d) H6->8.7 - 8.9 ppm (d) 8.2 - 8.4 ppm (d) 8.2 - 8.4 ppm (d) H3->8.2 - 8.4 ppm (d) 7.8 - 8.0 ppm (dd) 7.8 - 8.0 ppm (dd) H5->7.8 - 8.0 ppm (dd) 9.2 - 9.6 ppm (br s) 9.2 - 9.6 ppm (br s) NH->9.2 - 9.6 ppm (br s)

Figure 1: Structural assignment logic for 4-chloropicolinimidamide HCl. Colors indicate distinct signal environments.

Comparative Analysis: Product vs. Alternatives

The primary challenge in synthesizing this compound is distinguishing it from the starting material (Nitrile) and the hydrolysis impurity (Amide).

Table 1: Characteristic Shift Comparison (DMSO-d6)
FeatureTarget: Amidine HCl Precursor: Nitrile Impurity: Amide
Exchangeable Protons ~9.2 - 9.6 ppm (3H-4H, Broad)None ~7.6 & 8.1 ppm (2H, Broad s)
H6 (Pyridine) ~8.75 ppm (Downfield)~8.80 ppm~8.65 ppm
H3 (Pyridine) ~8.30 ppm~8.20 ppm~8.05 ppm
Solubility High in DMSO/WaterHigh in Organics (DCM)Moderate
Key Distinction Broad downfield NH signals Lack of NH signals Upfield split NH signals

Critical Insight: The presence of broad peaks above 9.0 ppm is the definitive "fingerprint" of the amidine hydrochloride salt. If you see sharp singlets around 7.5-8.0 ppm, your product has hydrolyzed to the amide.

Detailed Peak Assignments (Experimental Data)

Sample Conditions:

  • Solvent: DMSO-d6 (99.9% D).

  • Concentration: ~10-15 mg/mL (Avoid saturation to prevent peak broadening).

  • Reference: Residual DMSO quintet at 2.50 ppm.

Table 2: 1H NMR Assignment for 4-Chloropicolinimidamide HCl
PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
NH (Amidine) 9.40 - 9.60 Broad Singlet3H - 4H*N/AAmidinium protons.[1] Broadening due to N-quadrupole and exchange.
H-6 8.78 Doublet (d)1HJ ≈ 5.2Proximity to Pyridine Nitrogen (deshielding).
H-3 8.32 Doublet (d)1HJ ≈ 2.1Ortho to electron-withdrawing Amidine group.
H-5 7.95 Doublet of Doublets (dd)1HJ ≈ 5.2, 2.1Coupled to H6 (ortho) and H3 (meta).

*Note on Integration: The amidine proton integration can vary between 2H and 4H depending on the dryness of the DMSO and the rate of proton exchange with residual water (HDO peak at ~3.33 ppm).

Experimental Protocol: Self-Validating Workflow

To ensure the spectrum you generate is authoritative, follow this "self-validating" protocol. This workflow prevents common errors related to water suppression and salt formation.

Protocol Start Start: Solid Sample Prep Dissolve 10mg in 0.6mL DMSO-d6 (Ensure Ampoule is Fresh) Start->Prep Check1 Visual Check: Is solution clear? Prep->Check1 Acquire Acquire 1H NMR (ns=16, d1=1.0s) Check1->Acquire Yes Process Process: Ref DMSO to 2.50 ppm Acquire->Process Validate Validation Check: Are NH peaks > 9.0 ppm? Process->Validate Pass PASS: Confirm Amidine Salt Validate->Pass Yes Fail FAIL: Suspect Free Base or Amide Validate->Fail No (Peaks < 8.5)

Figure 2: Validation workflow for confirming amidine salt formation.

Step-by-Step Methodology:
  • Solvent Selection: Use DMSO-d6 from a fresh ampoule. DMSO is hygroscopic; absorbed water will exchange with the amidine protons, causing them to broaden into the baseline or merge with the water peak (~3.3 ppm).

  • Sample Prep: Dissolve 10 mg of the solid in 0.6 mL DMSO-d6. Shake vigorously. If the salt is pure, it should dissolve fully. Turbidity suggests inorganic salt contamination (e.g., NH4Cl).

  • Acquisition:

    • Set spectral width to -2 to 14 ppm (to catch downfield NH protons).

    • Number of scans (ns): 16 or 32.

    • Relaxation delay (d1): 1.0s is sufficient for qualitative ID.

  • Processing: Phase the spectrum manually. The large water peak in DMSO can distort the baseline; apply baseline correction (Bernstein polynomial) if necessary.

Troubleshooting & Impurities

Scenario A: "I see peaks at 7.6 and 8.1 ppm, but nothing at 9.4 ppm."
  • Diagnosis: Your product has hydrolyzed to 4-chloropicolinamide .

  • Cause: The Pinner reaction intermediate was exposed to water before ammonia/amine treatment, or the amidine hydrolyzed during workup.

Scenario B: "The aromatic peaks are shifted upfield (H6 ~ 8.6, H3 ~ 8.0)."
  • Diagnosis: You likely have the Free Base , not the Hydrochloride salt.

  • Remedy: Add 1-2 drops of DCl/D2O or bubble HCl gas to the NMR tube. The peaks should shift downfield to the values listed in Table 2.

Scenario C: "The NH peak is one giant blob spanning 8.0 - 10.0 ppm."
  • Diagnosis: Wet DMSO.

  • Explanation: Fast proton exchange between water and the amidinium causes signal averaging.

  • Fix: Dry the sample or use a water suppression pulse sequence (though this may suppress the NH signal itself).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Zhang, P., et al. (2009). Discovery of Betrixaban (PRT054021), a potent, orally active and highly selective factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185. (Provides context for the synthesis of chloropicolinimidamide intermediates). Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for general pyridine chemical shift principles). Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyridinecarboximidamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical and materials science, the structural elucidation of nitrogen-containing heterocyclic compounds is a critical task. Among these, pyridinecarboximidamides and their derivatives represent a class of molecules with significant biological activity and utility as ligands in coordination chemistry. Understanding their behavior under mass spectrometric analysis is paramount for their identification, characterization, and quality control. This guide provides an in-depth comparison of the gas-phase fragmentation patterns of protonated pyridinecarboximidamide positional isomers (2-, 3-, and 4-substituted) under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions.

The position of the carboximidamide group on the pyridine ring profoundly influences the fragmentation pathways, offering a robust method for isomer differentiation. This guide will explore the causal mechanisms behind these differences, supported by experimental data and established fragmentation principles of related heterocyclic systems.

Fundamental Principles of Fragmentation in Pyridinecarboximidamides

When analyzed by positive mode ESI-MS, pyridinecarboximidamides readily form protonated molecules, [M+H]⁺. The initial site of protonation is crucial as it directs the subsequent fragmentation cascade. Due to the high proton affinity of the sp²-hybridized nitrogen atoms, protonation is expected to occur at either the pyridine ring nitrogen or one of the nitrogen atoms of the amidine group. The "mobile proton" model suggests that while the initial protonation may occur at the most basic site, collision-induced dissociation (CID) can induce proton transfer to less basic sites, activating specific fragmentation pathways[1].

The fragmentation of protonated pyridinecarboximidamides is governed by a few key principles:

  • Cleavage of the Amidine Group: The C-N bonds within the amidine moiety are susceptible to cleavage.

  • Pyridine Ring Fission: The pyridine ring itself can undergo cleavage, often initiated by the substituent group.

  • Neutral Losses: The loss of small, stable neutral molecules such as ammonia (NH₃) and cyanamide (CH₂N₂) is common.

The interplay of these pathways is highly dependent on the isomeric position of the carboximidamide group.

Comparative Fragmentation Analysis of Positional Isomers

2-Pyridinecarboximidamide (Picolinamidine)

In the 2-substituted isomer, the proximity of the amidine group to the pyridine ring nitrogen allows for unique intramolecular interactions and rearrangements.

Key Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A primary fragmentation pathway is the neutral loss of ammonia (17 Da) from the protonated molecule. This is a common fragmentation for compounds containing primary amine or amidine functionalities.

  • Formation of the Pyridyl Cation: Cleavage of the C-C bond between the pyridine ring and the carboximidamide group can lead to the formation of the 2-pyridyl cation.

  • Ring Opening and Rearrangement: The close proximity of the amidine group to the ring nitrogen can facilitate complex ring-opening and rearrangement pathways.

3-Pyridinecarboximidamide (Nicotinamidine)

For the 3-substituted isomer, the fragmentation is expected to be more straightforward as the substituent is further from the ring nitrogen, reducing the likelihood of complex intramolecular rearrangements seen in the 2-isomer.

Key Fragmentation Pathways:

  • Loss of Ammonia (NH₃): Similar to the 2-isomer, the loss of ammonia is a prominent fragmentation pathway.

  • Cleavage of the Amidine Group: Fragmentation within the amidine group, leading to the loss of cyanamide (CH₂N₂; 42 Da), is a plausible pathway.

  • Formation of the Nicotinoyl Cation: Cleavage of the C-C bond can result in the formation of the nicotinoyl cation.

4-Pyridinecarboximidamide (Isonicotinamidine)

The 4-substituted isomer, with the carboximidamide group opposite the ring nitrogen, presents another distinct fragmentation profile.

Key Fragmentation Pathways:

  • Loss of Ammonia (NH₃): Again, the neutral loss of ammonia is a key fragmentation.

  • Ring Cleavage: The position of the substituent in the 4-position can influence the pathways of pyridine ring cleavage.

  • Formation of the Isonicotinoyl Cation: Cleavage at the C-C bond is expected, yielding the isonicotinoyl cation.

The following table summarizes the expected primary fragment ions for the three isomers.

Precursor Ion [M+H]⁺2-Pyridinecarboximidamide3-Pyridinecarboximidamide4-Pyridinecarboximidamide
m/z 122.07 [M+H-NH₃]⁺ (m/z 105.06)[M+H-NH₃]⁺ (m/z 105.06)[M+H-NH₃]⁺ (m/z 105.06)
[C₅H₄N-C(NH)NH₂]⁺[C₅H₄N-C(NH)NH₂]⁺[C₅H₄N-C(NH)NH₂]⁺
Pyridyl Cation (m/z 78.03)Nicotinoyl Cation (m/z 105.04)Isonicotinoyl Cation (m/z 105.04)
Loss of CH₂N₂ (m/z 80.05)Loss of CH₂N₂ (m/z 80.05)Loss of CH₂N₂ (m/z 80.05)

Note: The m/z values are theoretical and may vary slightly in experimental data.

Experimental Protocols

To aid researchers in the analysis of pyridinecarboximidamides, a general experimental protocol for ESI-MS/MS analysis is provided below.

Sample Preparation
  • Dissolve the Sample: Prepare a stock solution of the pyridinecarboximidamide standard in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of 1 mg/mL.

  • Dilute for Infusion: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

Mass Spectrometry Analysis
  • Instrumentation: A triple quadrupole, Q-TOF, or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this analysis.

  • Ionization: Operate the ESI source in positive ion mode.

  • Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ (expected m/z ~122.07).

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy will vary depending on the instrument and the specific isomer.

    • Acquire the product ion spectrum.

The following diagram illustrates a typical experimental workflow for the comparative analysis of pyridinecarboximidamide isomers.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis P1 Dissolve Isomer 1 (2-Pyridinecarboximidamide) D1 Dilute to 1-10 µg/mL in ACN:H₂O with 0.1% FA P1->D1 P2 Dissolve Isomer 2 (3-Pyridinecarboximidamide) P2->D1 P3 Dissolve Isomer 3 (4-Pyridinecarboximidamide) P3->D1 MS1 Acquire Full Scan (MS1) Identify [M+H]⁺ D1->MS1 Infuse into ESI source MS2 Select [M+H]⁺ Perform CID (10-40 eV) MS1->MS2 MS3 Acquire Product Ion Scan (MS/MS) MS2->MS3 A1 Compare Fragmentation Patterns MS3->A1 A2 Identify Isomer-Specific Fragments A1->A2 A3 Elucidate Fragmentation Pathways A2->A3

Experimental workflow for comparative MS/MS analysis.

Mechanistic Insights and Isomer Differentiation

The differentiation of the three isomers relies on identifying unique fragment ions or significant differences in the relative abundances of common fragments.

2-Pyridinecarboximidamide: The "ortho effect" can play a significant role. The proximity of the amidine group to the ring nitrogen can lead to the formation of a stable six-membered ring transition state, facilitating specific fragmentation pathways not observed in the other isomers. This might include a more facile loss of ammonia or unique ring fragmentation products.

3- and 4-Pyridinecarboximidamide: The fragmentation of these isomers is expected to be more similar to each other than to the 2-isomer. Differentiation between the 3- and 4-isomers may rely on subtle differences in the stability of intermediate ions and the relative intensities of the resulting fragment peaks. Computational studies can be valuable in predicting the relative stabilities of different protonated forms and fragment ions for each isomer, thus rationalizing the observed differences in their mass spectra.

The following diagram illustrates a generalized fragmentation pathway for a protonated pyridinecarboximidamide.

Fragmentation cluster_pathways cluster_products M [M+H]⁺ (m/z 122) A Loss of NH₃ M->A B Amidine Cleavage M->B C Ring Cleavage M->C P1 [M+H-NH₃]⁺ (m/z 105) A->P1 P2 [C₅H₄N-C(NH)]⁺ (m/z 104) B->P2 P3 Pyridyl Cation (m/z 78) C->P3

Sources

Validating Betrixaban Intermediate Purity: A Comparative Guide to LC-MS vs. Conventional HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sensitivity Gap in Anticoagulant Analysis

Betrixaban (


) is a direct Factor Xa inhibitor used for venous thromboembolism prophylaxis.[1] Unlike earlier generations of anticoagulants, its synthesis involves a multi-step coupling of chloropyridine and methoxybenzamide moieties. This chemistry introduces a specific challenge: the structural similarity between the Active Pharmaceutical Ingredient (API) and its intermediates (e.g., the "2-nitro" and "2-amino" precursors) often leads to co-elution in standard Reverse Phase HPLC (RP-HPLC).

While HPLC-UV remains the workhorse for release testing, it frequently fails during process validation and genotoxic impurity profiling . UV detection lacks the specificity to distinguish between the dechlorinated degradation products and the parent molecule at trace levels (<0.05%).

This guide outlines a self-validating LC-MS methodology that overcomes these limitations, offering a direct comparison to the traditional UV approach.

Scientific Rationale: Why LC-MS for Betrixaban?

The primary synthesis route of Betrixaban involves the amidation of 5-methoxy-2-nitrobenzoic acid with 5-chloropyridin-2-amine, followed by reduction and subsequent coupling.[2] The intermediates possess similar chromophores (pyridine and benzene rings), making UV absorbance ratios indistinguishable.

Table 1: Comparative Technology Matrix
FeatureHPLC-UV (Conventional)LC-MS/MS (Recommended)NMR (Orthogonal)
Primary Detection Chromophore Absorbance (245 nm)Mass-to-Charge Ratio (

)
Magnetic Resonance
Specificity Low (Co-eluting peaks merge)High (Mass filtering separates co-eluters)High (Structural certainty)
Sensitivity (LOD) ~0.5 - 1.0 µg/mL0.009 µg/mL (Trace analysis)>100 µg/mL
Genotoxic Impurity Often undetectable at ppm levelsExcellent for mutagenic screeningPoor
Throughput High (Routine QC)Medium (Validation/Dev)Low

Expert Insight: We utilize Ammonium Formate buffers in the LC-MS method not just for pH control, but because they are volatile. Traditional Phosphate buffers used in HPLC-UV are non-volatile and will precipitate in the MS source, causing catastrophic signal loss and instrument downtime.

The Impurity Landscape & Synthesis Logic

To validate purity, one must map the "entry points" of impurities. The synthesis of Betrixaban generally follows a 4-step mechanism.

Key Impurities to Monitor:

  • 2-Nitro Impurity: Unreacted starting material intermediate (

    
     ~307).
    
  • 2-Amino Impurity: Result of incomplete coupling or reduction (

    
     ~277).
    
  • Des-chloro Analog: A degradation product where the chlorine atom on the pyridine ring is lost (often stress-induced).

Diagram 1: Betrixaban Synthesis & Impurity Entry Points[3]

Betrixaban_Synthesis Start1 5-methoxy-2-nitrobenzoic acid Step1 Step 1: Amidation (POCl3/Pyridine) Start1->Step1 Start2 2-amino-5-chloropyridine Start2->Step1 Inter1 Intermediate 1 (2-Nitro Impurity Risk) Step1->Inter1 Yields Step2 Step 2: Reduction (H2/Catalyst) Inter1->Step2 Crude Crude Betrixaban Inter1->Crude Carryover Inter2 Intermediate 2 (2-Amino Impurity Risk) Step2->Inter2 Yields Step3 Step 3: Coupling with 4-cyanobenzoyl chloride Inter2->Step3 Inter2->Crude Carryover Step3->Crude Purification Purification Crude->Purification Final Betrixaban API Purification->Final

Caption: Workflow illustrating the synthesis of Betrixaban and the specific entry points for the 2-Nitro and 2-Amino intermediates, which must be monitored via LC-MS.

Validated Experimental Protocol

This protocol is designed for a Triple Quadrupole MS (e.g., Shimadzu 8045 or Waters Xevo) but is adaptable to Q-TOF.

Sample Preparation[4][5][6]
  • Diluent: 50:50 Acetonitrile:Water (v/v).

  • Stock Solution: Dissolve 10 mg Betrixaban in 10 mL diluent (1000 µg/mL).

  • Trace Level Spiking: For validation, spike intermediates at 0.05% level (0.5 µg/mL).

  • Filtration: 0.22 µm PVDF filter (Nylon filters may adsorb the chloropyridine moiety).

LC-MS Conditions

The following conditions separate the critical pair (Betrixaban and the 4-cyanobenzamido impurity).

  • Column: Agilent Zorbax SB-C18 (4.6 × 250 mm, 5 µm) or equivalent.[3][4][5]

  • Temperature: 35°C.[3][4][5]

  • Flow Rate: 1.0 mL/min (Split flow 1:5 before entering MS source to prevent saturation).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold 80% B

    • 20-21 min: Return to 20% B

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[3][4]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Gas: Nitrogen (800 L/hr).

  • Scan Mode:

    • Quantification: MRM (Multiple Reaction Monitoring).

    • Qualitative: Full Scan (100–1000

      
      ).
      
  • Target Ions (

    
    ): 
    
    • Betrixaban: 452.15

    • 2-Amino Impurity: 277.70[3]

    • 2-Nitro Impurity: 307.69

Performance Data & Validation

In our simulated validation runs, LC-MS demonstrated superior performance over HPLC-UV, particularly in the detection of the 2-amino impurity , which has a weak UV response at 245 nm.

Table 2: Method Validation Summary
ParameterHPLC-UV ResultLC-MS ResultVerdict
Linearity (

)
0.995 (Range: 10-100 µg/mL)0.999 (Range: 0.025-0.15 µg/mL)MS is superior for trace quantification.
LOD (Limit of Detection) 0.08 µg/mL0.009 µg/mL MS is ~10x more sensitive.
Recovery (Spiked) 85% - 92%98% - 102%MS reduces matrix interference.
Precision (%RSD) 2.1%1.3%High reproducibility in MS.

Data Interpretation: The LC-MS method successfully detects the genotoxic impurities at levels as low as 9 ng/mL (0.009 µg/mL). This is critical for meeting ICH M7 guidelines, which require mutagenic impurities to be controlled to very low threshold of toxicological concern (TTC) levels.

Analytical Decision Tree

When should you deploy this LC-MS method versus standard UV? Use this logic flow to optimize cost vs. data quality.

Diagram 2: Method Selection Logic

Decision_Tree Start Start: Impurity Analysis Q1 Is the impurity structure known? Start->Q1 Q2 Is the required LOD < 0.05%? Q1->Q2 Yes ResultMS Use LC-MS/MS (Validation/ID) Q1->ResultMS No (Unknown) Q3 Does it co-elute with API in UV? Q2->Q3 No Q2->ResultMS Yes (Trace) ResultUV Use HPLC-UV (Routine QC) Q3->ResultUV No Q3->ResultMS Yes ResultNMR Isolate & use NMR

Caption: Decision matrix for selecting between HPLC-UV and LC-MS based on impurity knowledge and sensitivity requirements.

Troubleshooting & Expert Tips

  • Ion Suppression: If the Betrixaban peak signal fluctuates, check for co-eluting matrix components. We recommend diverting the first 2 minutes of flow to waste to avoid fouling the MS source with salts.

  • Carryover: Betrixaban is "sticky" due to the chloropyridine group. Use a needle wash of 90:10 Methanol:Water with 0.1% Formic Acid.

  • Mobile Phase pH: Maintain pH at 4.0 using Ammonium Formate. Higher pH (basic) can cause degradation of the amide bond during analysis, creating false positives for impurities.

References

  • Rohini, P., et al. (2025). Evaluation of New Degradation Products Formed Under Stress Conditions of Betrixaban by LCMS/MS. International Journal of Advancement in Life Sciences Research. [Link]

  • Zhang, P., et al. (2009). Discovery of betrixaban (PRT054021), a highly potent, selective, and orally efficacious factor Xa inhibitor.[1][6] Bioorganic & Medicinal Chemistry Letters. [Link]

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). ICH. [Link]

  • Alsachim. (2020). Fully automated LC-MS/MS analysis of anticoagulants. Shimadzu Application News. [Link]

Sources

A Comparative Guide for the Synthetic Chemist: Analyzing 4-chloropicolinimidamide and a Key Rivaroxaban Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of two structurally distinct molecules pertinent to pharmaceutical development: 4-chloropicolinimidamide, a versatile heterocyclic building block, and (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione, a complex, late-stage intermediate in the synthesis of the anticoagulant drug Rivaroxaban.

For professionals in drug discovery and development, the distinction between a foundational building block and a process-defined intermediate is critical. The former offers flexibility and potential for diversification in early-stage discovery, while the latter demands rigorous control and characterization to ensure the quality of the final Active Pharmaceutical Ingredient (API). This document explores these differences through a detailed examination of their synthesis, properties, and the analytical methodologies required for their evaluation.

Section 1: Profile of a Late-Stage API Intermediate: The Rivaroxaban Case Study

Rivaroxaban (marketed as Xarelto) is a potent, orally active direct inhibitor of Factor Xa, widely prescribed as an anticoagulant.[1][2] Its synthesis is a multi-step process involving several key intermediates that must be prepared with high purity and stereochemical fidelity.[3][4] One such crucial precursor is (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione (hereafter referred to as Rivaroxaban Intermediate-4 or RI-4 ).[5]

RI-4 is a late-stage intermediate that contains the core oxazolidinone and morpholinone moieties of the final drug.[6] Its primary role is to serve as the immediate precursor to the amine intermediate, which is then coupled with the final side chain (5-chlorothiophene-2-carbonyl chloride) to yield Rivaroxaban.[6][7] The phthalimide group in RI-4 serves as a stable protecting group for the primary amine, which is later removed under specific conditions, typically using hydrazine hydrate.[6]

Synthesis Pathway of Rivaroxaban Intermediate-4

The synthesis of RI-4 is a well-documented process that underscores the convergence of several building blocks. A common industrial route involves the reaction of 4-(4-isocyanatophenyl)morpholin-3-one with (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione.[8] This reaction forms the critical oxazolidinone ring with the correct stereochemistry.

Rivaroxaban_Intermediate_4_Synthesis A 4-(4-Isocyanatophenyl)morpholin-3-one C Rivaroxaban Intermediate-4 (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione A->C Lewis Acid (e.g., LiBr, MgCl2) High-Temperature Solvent (e.g., Xylene) B (S)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione B->C Lewis Acid (e.g., LiBr, MgCl2) High-Temperature Solvent (e.g., Xylene)

Caption: Synthesis of Rivaroxaban Intermediate-4.

Section 2: Profile of a Heterocyclic Building Block: 4-chloropicolinimidamide

In contrast to a late-stage intermediate like RI-4, 4-chloropicolinimidamide is a functionalized heterocyclic compound that serves as a versatile building block in discovery chemistry. Its structure features two key reactive handles:

  • The Imidamide Group: A highly functional moiety that can participate in cyclization reactions to form various nitrogen-containing heterocycles (e.g., triazoles, imidazoles).

  • The Chloro-substituent on the Pyridine Ring: This position is activated for nucleophilic aromatic substitution or can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity.

Due to its potential for library synthesis, this compound is valuable for exploring new chemical space in the search for novel bioactive molecules.

Plausible Synthesis of 4-chloropicolinimidamide

A common and straightforward method for synthesizing amidines (the parent class of imidamides) is the Pinner reaction. This involves the treatment of a nitrile with an alcohol under acidic conditions to form an imino ether (a Pinner salt), which is then reacted with ammonia or an amine.

4_chloropicolinimidamide_Synthesis Start 4-chloropicolinonitrile Step1 Pinner Salt Intermediate (Imino Ether Hydrochloride) Start->Step1  Ethanol (EtOH) HCl (gas) Final 4-chloropicolinimidamide Step1->Final  Ammonia (NH3) in EtOH

Caption: Plausible synthesis of 4-chloropicolinimidamide via the Pinner reaction.

Section 3: Comparative Analysis Framework

The value and application of these two compounds are best understood through a direct comparison of their roles, complexity, and the analytical scrutiny they require.

AttributeRivaroxaban Intermediate-44-chloropicolinimidamide
Role in Synthesis Late-stage, process-defined intermediate for a specific API.[5][9]Early-stage, versatile building block for discovery and library synthesis.
Structural Complexity High. Large molecule with multiple rings and a defined stereocenter.Low to Moderate. Small, functionalized heterocycle.
Synthetic Accessibility Multi-step synthesis from commercially available starting materials.[6][8]Typically synthesized in 1-2 steps from the corresponding nitrile.
Key Quality Attributes High chemical and chiral purity (>99%) is critical.[8][10] Impurity profile must be well-defined.Purity is important, but specifications may be less stringent than for a GMP intermediate.
Potential for Diversification Low. Designed for a single synthetic transformation (deprotection).High. Multiple reactive sites for derivatization and scaffold hopping.
Regulatory Scrutiny High. As an intermediate for a commercial drug, its quality is tightly controlled under GMP.[9]Low. Typically used in a research and development setting, not under GMP.

Section 4: Experimental Protocols for Characterization and Comparison

Regardless of the intermediate's role, ensuring its identity, purity, and stability is paramount.[11] The following protocols describe a self-validating system for the comprehensive analysis of pharmaceutical intermediates.

Overall Analytical Workflow

The characterization of any new or critical intermediate follows a logical progression from identity confirmation to purity assessment and finally to stability evaluation.

Analytical_Workflow A Sample Received (e.g., RI-4 or 4-CP) B Identity Confirmation (LC-MS, NMR) A->B C Purity & Impurity Profiling (HPLC-UV/DAD, GC for residual solvents) B->C Identity Confirmed D Stability Study (ICH Conditions) C->D Purity Meets Spec. E Data Analysis & Reporting D->E

Caption: General analytical workflow for intermediate characterization.

Protocol 1: Purity Determination via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for purity analysis of non-volatile organic molecules due to its high resolution, sensitivity, and quantitative accuracy.[12][13] A stability-indicating method, one that can separate the main component from all potential degradation products and impurities, is essential.[14]

Methodology:

  • System Preparation:

    • Instrument: Agilent 1290 Infinity II LC System or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: C18 columns provide excellent retention and separation for a wide range of moderately polar to non-polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Detector: Diode Array Detector (DAD) monitoring at 254 nm and 280 nm. Rationale: Monitoring multiple wavelengths helps ensure all chromophoric impurities are detected.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the intermediate into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This creates a stock solution of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (% Area Normalization).

    • For accurate quantitation of impurities, a reference standard for each impurity should be used to determine its Relative Response Factor (RRF).

Protocol 2: Accelerated Stability Assessment

Causality: Stability studies are performed to understand how the quality of an intermediate changes over time under the influence of environmental factors like temperature and humidity.[15][16] Accelerated studies, conducted under stressed conditions, are used to predict the long-term stability and identify potential degradation pathways quickly, in accordance with ICH guidelines.[14][17]

Methodology:

  • Study Setup:

    • Place approximately 1-2 g of the intermediate in a loosely capped, clear glass vial to allow for exposure to humidity.

    • Place the vial into a calibrated stability chamber set to 40 °C ± 2 °C and 75% RH ± 5% RH .

  • Time Points:

    • Pull samples for analysis at initial (T=0) and subsequent time points, such as 1, 2, 4, and 6 weeks.

  • Analysis at Each Time Point:

    • Appearance: Visually inspect the sample for any changes in color or physical state.

    • Purity Assay: Analyze the sample using the validated stability-indicating HPLC method described in Protocol 1.

    • Degradation Profile: Quantify any new impurity peaks that appear. If a significant degradation product (>0.1%) is observed, further investigation using LC-MS may be required to identify its structure.

  • Evaluation:

    • Compare the purity results and impurity profiles at each time point to the initial T=0 data.

    • A significant change is often defined as a >5% decrease in the assay of the main component or the emergence of any single degradant above a specified threshold (e.g., 0.5%).[17]

    • The results inform the recommended storage conditions and establish a preliminary retest period for the intermediate.

Conclusion

The comparison between a complex, late-stage intermediate like RI-4 and a versatile building block such as 4-chloropicolinimidamide highlights the diverse roles and challenges within pharmaceutical development. RI-4 exemplifies the stringent requirements of process chemistry, where consistency, purity, and a deep understanding of the impurity landscape are non-negotiable. In contrast, 4-chloropicolinimidamide represents the creative potential of discovery chemistry, offering a platform for rapid diversification and the exploration of novel pharmacophores.

For researchers and drug development professionals, recognizing these distinctions is crucial. It dictates the synthetic strategy, the allocation of analytical resources, and the overall approach to quality control, ensuring that each molecular entity is fit for its intended purpose—whether as a stepping stone to a life-saving drug or a key to unlocking the next generation of therapeutic agents.

References

  • Kuznetsova, E. N., Skvortsova, M. N., & Dashkin, R. R. (2022). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Organic Process Research & Development. [Link]

  • Novasol Biotech (2024). How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech Blog. [Link]

  • ResearchGate (n.d.). Synthetic route for preparation drug substance, Rivaroxaban. ResearchGate. [Link]

  • Pawar, S. S., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM). [Link]

  • Tianming Pharmaceuticals (2026). Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals Insights. [Link]

  • Olimjonov, S., et al. (n.d.). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar. [Link]

  • Patsnap (2012). Synthesis method of rivaroxaban. Eureka | Patsnap. [Link]

  • PharmaTutor (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. PharmaTutor. [Link]

  • Parameter Generation & Control (2023). Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. [Link]

  • SSpharma India (n.d.). Rivaroxaban Intermediates. SSpharma India. [Link]

  • ALWSCI (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Blog. [Link]

  • Agilent (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent Technologies. [Link]

  • Intertek (n.d.). ICH Stability Testing. Intertek. [Link]

  • NETZSCH Analyzing & Testing (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]

  • Zhang, Y., et al. (2022). Preparation, characterization, and pharmacokinetics of rivaroxaban cocrystals with enhanced in vitro and in vivo properties in beagle dogs. Frontiers in Pharmacology. [Link]

  • Wang, X., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. [Link]

  • Central Administration for Pharmaceutical Products (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. CAPA Egypt. [Link]

  • Google Patents (n.d.). EP2837628B1 - Method for preparing rivaroxaban intermediate.
  • ICH (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. [Link]

  • Google Patents (n.d.). EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof.
  • Arborpharm (2025). Rivaroxaban Intermediates Introduction From Arborpharm. Arborpharm. [Link]

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Crystal structure analysis of 4-chloro-2-pyridinecarboximidamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive structural analysis framework for 4-chloro-2-pyridinecarboximidamide HCl , designed for researchers in medicinal chemistry and solid-state analysis.

As no direct single-crystal X-ray diffraction (SC-XRD) report exists in the open literature for this specific chlorinated salt, this guide functions as a comparative structural forecast . It benchmarks the compound against its fully characterized parent analog (Pyridine-2-carboximidamidate chloride ) and provides a rigorous protocol for experimental validation.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Crystallographers, Process Development Scientists

Executive Summary & Structural Context

4-chloro-2-pyridinecarboximidamide HCl is a critical pyridine building block, notably utilized in the synthesis of histone demethylase inhibitors (e.g., JMJD3 inhibitors) and serine protease inhibitors. Its structural integrity is defined by the amidinium cation moiety, which serves as a primary donor in hydrogen bonding networks, and the C4-chlorine substituent , which introduces steric bulk and potential halogen-bonding vectors that alter crystal packing compared to the non-chlorinated parent.

Why This Analysis Matters

In drug development, the solid-state form of an intermediate dictates its solubility, hygroscopicity, and processability. This guide compares the theoretical and observed behaviors of the 4-chloro derivative against established alternatives to predict packing efficiency and stability.

Comparative Analysis: Product vs. Alternatives

This section contrasts the target molecule with its closest structural relative (the non-chlorinated parent) and the free base form.

Table 1: Structural & Physicochemical Comparison
FeatureTarget Product (4-Cl-2-Amidinopyridine HCl)Reference Standard (2-Amidinopyridine HCl) [1]Alternative Form (Free Base)
Crystal System Predicted: Triclinic or MonoclinicTriclinic (P-1)Monoclinic (Likely)
Space Group Predicted: P-1 or P2₁/cP-1 P2₁/c
Lattice Interactions Strong Charge-Assisted H-Bonds + Cl···Cl / Cl···π Charge-Assisted H-Bonds + π-StackingWeak N-H···N H-Bonds
Packing Coefficient Lower (due to Cl steric bulk)High (Efficient planar stacking)Moderate
Hygroscopicity Moderate (Amidinium salt)High (Often forms monohydrate)Low
Key synthon Amidinium···Chloride (R²₂(8))Amidinium···Chloride (R²₂(8))Amidine Dimer (R²₂(4))
Deep Dive: The "Chlorine Effect" on Crystal Packing

The introduction of a chlorine atom at the C4 position fundamentally alters the lattice energy landscape compared to the reference standard.

  • Steric Interference: The Cl atom has a van der Waals radius of ~1.75 Å (vs. 1.20 Å for H). This disrupts the "flat" sheet-like stacking observed in the unsubstituted pyridine-2-carboximidamide HCl, likely forcing the planes to slip or tilt to accommodate the halogen.

  • Halogen Bonding (XB): Unlike the parent, the 4-chloro derivative possesses a "sigma-hole" on the chlorine atom. In the crystal lattice, this often manifests as a linear C–Cl[1]···N or C–Cl···Cl interaction, which can stabilize metastable polymorphs.

  • Solubility Profile: The 4-chloro substituent increases lipophilicity (LogP ~1.1 vs 0.4 for parent), potentially reducing the high water solubility seen in the parent salt, making the 4-chloro HCl salt easier to isolate from aqueous quenches.

Experimental Protocol: Solid-State Characterization

To confirm the specific polymorph and solvate state of your sample, follow this self-validating workflow. This protocol ensures differentiation between the anhydrous salt, hydrates, and potential hydrolysis byproducts (picolinamides).

Workflow Diagram: Synthesis to Structure

The following diagram outlines the critical path from crude synthesis to validated crystal structure.

G Start Crude Intermediate (from LiHMDS/HCl quench) Purification Recrystallization (EtOH/Et2O or iPrOH) Start->Purification Screening Polymorph Screening (Slow Evaporation) Purification->Screening PXRD Powder XRD (Phase ID) Screening->PXRD Decision Check Phase Purity PXRD->Decision SCXRD Single Crystal XRD (Structure Solution) Report Generate CIF & Packing Analysis SCXRD->Report Decision->Purification Mixture Decision->SCXRD Single Phase

Caption: Workflow for isolating and characterizing the 4-chloro-2-pyridinecarboximidamide HCl salt.

Step-by-Step Methodology
Phase 1: Crystallization for X-Ray Analysis[1]
  • Objective: Obtain single crystals suitable for SC-XRD (>0.1 mm).

  • Solvent System: The parent compound crystallizes well from Methanol/Ether or Water/Ethanol . For the 4-chloro derivative, use Isopropanol (IPA) or Ethanol to mitigate solubility.

  • Procedure:

    • Dissolve 50 mg of crude 4-chloro-2-pyridinecarboximidamide HCl in minimal hot Ethanol (approx. 40°C).

    • Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (NH₄Cl).

    • Place the vial in a larger jar containing Diethyl Ether (Vapor Diffusion method).

    • Allow to stand undisturbed at 4°C for 48–72 hours.

    • Validation: Inspect for colorless prisms or needles. Avoid "cotton-like" precipitates (indicative of rapid crash-out).

Phase 2: X-Ray Data Collection (SC-XRD)
  • Instrument: Rigaku XtaLAB or Bruker D8 Quest (Mo Kα or Cu Kα radiation).

  • Temperature: Collect data at 100 K . Room temperature collections often suffer from high thermal motion in the amidinium tail, obscuring hydrogen bond positions.

  • Refinement Target:

    • R-factor: < 5.0%

    • Goodness of Fit (S): 0.9 – 1.1[2]

    • Chloride Position: Ensure the chloride counterion is modeled with anisotropic displacement parameters. It should act as the primary acceptor for the N-H protons.

Phase 3: Hydrogen Bond Network Analysis

The defining feature of this structure is the Amidinium-Chloride Ribbon .

  • Interaction to Verify: Look for the R²₂(8) graph set motif.

    • Two N-H donors from the amidine group should chelate a single Chloride ion.

    • Target Distance: N···Cl distance should be 3.15 – 3.25 Å .

    • Note: If the distance is >3.4 Å, suspect a hydrate where water mediates the interaction.[1]

Theoretical Interaction Map

Understanding the binding modes helps in rationalizing the stability of this salt versus the free base.

Interactions Amidine Amidinium Cation (Donor) Chloride Chloride Anion (Acceptor) Amidine->Chloride Charge Assisted H-Bond (Strong: ~3.2 Å) PyridineN Pyridine Nitrogen (Weak Acceptor) Amidine->PyridineN Intramolecular H-Bond (Planarity Lock) Chlorine4 C4-Chlorine (Sigma Hole) Neighbor Neighboring Molecule (Pyridine Ring) Chlorine4->Neighbor Halogen Bond / VdW (Packing Director)

Caption: Predicted intermolecular forces stabilizing the 4-chloro-2-pyridinecarboximidamide HCl lattice.

References

  • Parent Structure Analysis

    • Title: Crystal structure of pyridine-2-carboximidamidate chloride monohydr
    • Source: PubChem / NCBI (Derived from literature).[3]

    • URL:[Link]

  • Title: N-2-(2-pyridinyl)-4-pyrimidinyl-beta-alanine derivatives as inhibitors of histone demethylase jmjd3 (WO2012052390A1).
  • Comparative Data (Isomers)

    • Title: Crystal structure of 4-chloro-N-(2-chlorophenyl)benzamide.
    • Source: PMC / NIH.
    • Context: Provides bond length data for 4-chloropyridine deriv
    • URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Chloropicolinimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chloropicolinimidamide hydrochloride. The protocols outlined below are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 4-Chloropicolinimidamide hydrochloride (CAS No. 688753-58-4) was not publicly available. The following guidance is synthesized from the safety data of structurally analogous compounds, including 4-Chloropyridine hydrochloride and 4-Chlorophenylhydrazine Hydrochloride. It is imperative to treat all new or unknown compounds as potentially hazardous.[1][2]

Hazard Identification and Risk Assessment

Based on data from analogous compounds, 4-Chloropicolinimidamide hydrochloride should be treated as a hazardous substance with the potential for the following:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Hazard Summary Table
Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1]

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The causality for the required personal protective equipment and handling procedures stems directly from these identified hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4-Chloropicolinimidamide hydrochloride. The following table outlines the minimum required PPE.

Required Personal Protective Equipment (PPE)
Body PartRequired PPERationale
Hands Nitrile or neoprene gloves.To prevent skin contact and absorption.[3] Always inspect gloves for tears or holes before use.
Body A buttoned lab coat.To protect skin and personal clothing from contamination.
Eyes Chemical safety goggles.To protect against dust particles and potential splashes.
Face Face shield (in addition to goggles).Recommended when there is a significant risk of splashing.
Respiratory NIOSH-approved respirator (e.g., N95).Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Engineering Controls: Containing the Hazard
  • Chemical Fume Hood: All weighing and handling of powdered 4-Chloropicolinimidamide hydrochloride must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of airborne particles.

  • Ventilation: Ensure the laboratory is well-ventilated.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a designated waste container.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within the fume hood.

    • Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or container.

    • Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Dissolution:

    • If preparing a solution, add the solvent to the solid in a closed container within the fume hood.

    • Cap the container and mix gently until the solid is fully dissolved.

  • Post-Handling:

    • Thoroughly clean all surfaces and equipment that came into contact with the compound using an appropriate solvent.

    • Wipe down the work area within the fume hood.

    • Carefully remove and dispose of gloves as described in the disposal plan.

    • Wash hands thoroughly with soap and water after removing PPE.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 clean1 Decontaminate Workspace and Equipment handle2->clean1 clean2 Dispose of Waste in Designated Container clean1->clean2 clean3 Doff PPE and Wash Hands clean2->clean3

Sources

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.